RWJ-56110
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H43Cl2F2N7O3/c42-32-9-6-10-33(43)31(32)25-52-24-28(23-51-17-4-5-18-51)30-13-12-29(21-38(30)52)48-41(55)50-37(20-27-11-14-34(44)35(45)19-27)40(54)49-36(15-16-46)39(53)47-22-26-7-2-1-3-8-26/h1-3,6-14,19,21,24,36-37H,4-5,15-18,20,22-23,25,46H2,(H,47,53)(H,49,54)(H2,48,50,55)/t36-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPAWRHBFNDXEU-BCRBLDSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)NC(CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)N[C@@H](CC4=CC(=C(C=C4)F)F)C(=O)N[C@@H](CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H43Cl2F2N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of RWJ-56110: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-56110 is a potent and selective, non-peptide, peptide-mimetic antagonist of the Protease-Activated Receptor-1 (PAR-1). As a key receptor for the potent platelet activator thrombin, PAR-1 represents a critical target in the development of anti-thrombotic therapies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with PAR-1, its effects on downstream signaling pathways, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Competitive Antagonism of PAR-1
The primary mechanism of action of this compound is its competitive antagonism of the Protease-Activated Receptor-1 (PAR-1). PAR-1 is a G protein-coupled receptor (GPCR) that is uniquely activated by the proteolytic cleavage of its N-terminal domain by proteases such as thrombin. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop and initiating intracellular signaling.
This compound functions by binding to PAR-1 and sterically hindering the interaction of the tethered ligand with its binding pocket. This prevents the conformational changes in the receptor necessary for G protein coupling and the subsequent activation of downstream signaling cascades. Importantly, this compound does not inhibit the enzymatic activity of thrombin itself, nor does it prevent the cleavage of the PAR-1 N-terminus. Instead, it specifically blocks the consequences of this cleavage event.
Signaling Pathways
The antagonism of PAR-1 by this compound leads to the inhibition of multiple downstream signaling pathways that are crucial for platelet activation, cellular proliferation, and inflammatory responses. The primary signaling cascade initiated by PAR-1 activation involves the coupling to Gαq and Gα12/13 proteins.
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This cascade is central to platelet shape change and aggregation.
-
Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA promotes the formation of stress fibers and contributes to platelet shape change.
-
MAPK Pathway: Downstream of these initial signaling events, PAR-1 activation can lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), including Extracellular signal-Regulated Kinase 1/2 (Erk1/2) and p38 MAPK.[1][2] These kinases are involved in regulating a wide range of cellular processes, including gene expression, proliferation, and apoptosis. The inhibitory effect of this compound on PAR-1 prevents the activation of these MAPK pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the potency and selectivity of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Agonist | Cell/System Type | Endpoint | IC50 / Ki |
| PAR-1 Radioligand Binding | 125I-SFLLRN | Human Platelet Membranes | Displacement of Radioligand | Ki = 40 nM |
| Calcium Mobilization | SFLLRN (10 µM) | Human Aortic Smooth Muscle Cells | Inhibition of Ca2+ release | IC50 = 170 nM |
| Platelet Aggregation | SFLLRN (10 µM) | Human Platelet-Rich Plasma | Inhibition of Aggregation | IC50 = 160 nM |
| Platelet Aggregation | α-Thrombin (1 nM) | Human Platelet-Rich Plasma | Inhibition of Aggregation | IC50 = 340 nM |
| Erk1/2 Phosphorylation | Thrombin (10 nM) | Chinese Hamster Ovary (CHO) cells | Inhibition of Phosphorylation | IC50 ≈ 100 nM |
Table 2: Selectivity Profile of this compound
| Assay Type | Receptor/Enzyme | Agonist/Substrate | Cell/System Type | Endpoint | Activity |
| Platelet Aggregation | P2Y12 | ADP | Human Platelet-Rich Plasma | Inhibition of Aggregation | No significant inhibition |
| Platelet Aggregation | TP Receptor | U46619 (Thromboxane A2 mimetic) | Human Platelet-Rich Plasma | Inhibition of Aggregation | No significant inhibition |
| Calcium Mobilization | PAR-2 | SLIGKV-NH2 | Human Umbilical Vein Endothelial Cells | Inhibition of Ca2+ release | No significant inhibition |
| Enzymatic Assay | Thrombin | Chromogenic Substrate | Purified Enzyme | Inhibition of Activity | No inhibition |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
PAR-1 Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the human PAR-1 receptor.
Methodology:
-
Membrane Preparation: Human platelet membranes were prepared by differential centrifugation of platelet-rich plasma. The final membrane pellet was resuspended in a binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2).
-
Binding Reaction: Membrane preparations (50 µg protein) were incubated with a fixed concentration of the radioligand 125I-SFLLRN (a PAR-1 agonist peptide) and varying concentrations of this compound in a total volume of 250 µL.
-
Incubation: The reaction mixtures were incubated at 25°C for 60 minutes to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethyleneimine. The filters were washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, was quantified using a gamma counter.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of unlabeled SFLLRN. Specific binding was calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) for this compound was calculated from the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Platelet Aggregation Assay
Objective: To assess the functional inhibitory effect of this compound on platelet aggregation induced by PAR-1 agonists.
Methodology:
-
Sample Preparation: Human platelet-rich plasma (PRP) was obtained by centrifugation of whole blood collected in sodium citrate.
-
Assay Procedure: PRP (450 µL) was placed in a cuvette with a stir bar in a light transmission aggregometer at 37°C. A baseline light transmission was established.
-
Inhibitor Pre-incubation: this compound or vehicle control was added to the PRP and incubated for 5 minutes.
-
Agonist Addition: Platelet aggregation was initiated by the addition of a PAR-1 agonist, either SFLLRN (a synthetic PAR-1 activating peptide) or α-thrombin.
-
Measurement: The change in light transmission, which is proportional to the extent of platelet aggregation, was recorded for 10 minutes.
-
Data Analysis: The maximum aggregation percentage was determined for each concentration of this compound. The IC50 value was calculated as the concentration of this compound that produced 50% inhibition of the maximal aggregation response induced by the agonist.
Calcium Mobilization Assay
Objective: To measure the inhibitory effect of this compound on PAR-1-mediated intracellular calcium release.
Methodology:
-
Cell Culture and Dye Loading: Human Aortic Smooth Muscle Cells (HASMCs) were cultured to confluence in 96-well plates. Cells were then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for 60 minutes at 37°C.
-
Washing: After loading, the cells were washed with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
Inhibitor Pre-incubation: Cells were pre-incubated with various concentrations of this compound or vehicle for 15 minutes at room temperature.
-
Agonist Stimulation and Measurement: The plate was placed in a fluorescence plate reader. Baseline fluorescence was recorded, and then the PAR-1 agonist SFLLRN was added to stimulate the cells. The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, was monitored over time.
-
Data Analysis: The peak fluorescence response following agonist addition was determined for each condition. The IC50 value was calculated as the concentration of this compound that inhibited the agonist-induced calcium response by 50%.
Erk1/2 Phosphorylation Assay (Western Blot)
Objective: To determine the effect of this compound on the PAR-1-mediated activation of the MAPK signaling pathway.
Methodology:
-
Cell Culture and Treatment: Chinese Hamster Ovary (CHO) cells stably expressing human PAR-1 were grown to near confluence and then serum-starved for 24 hours. The cells were pre-treated with various concentrations of this compound for 30 minutes before stimulation with thrombin for 5 minutes.
-
Cell Lysis: After stimulation, the cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates was determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for the phosphorylated form of Erk1/2 (p-Erk1/2). After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The membrane was also probed with an antibody for total Erk1/2 as a loading control.
-
Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software. The ratio of p-Erk1/2 to total Erk1/2 was calculated, and the IC50 for the inhibition of phosphorylation was determined.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a PAR-1 antagonist.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of this compound.
References
The Discovery and Development of RWJ-56110: A Potent and Selective PAR-1 Antagonist
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and development of RWJ-56110, a potent and selective peptide-mimetic antagonist of the Protease-Activated Receptor-1 (PAR-1). This compound was identified through a rational drug design approach, targeting the tethered ligand activation mechanism of PAR-1. This document details the pharmacological profile of this compound, including its in vitro activity in various cellular assays, and provides detailed protocols for key experiments. Furthermore, it visualizes the PAR-1 signaling pathway and the mechanism of inhibition by this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the fields of thrombosis, restenosis, and G protein-coupled receptor (GPCR) pharmacology.
Introduction
Protease-Activated Receptor-1 (PAR-1) is a G protein-coupled receptor that plays a crucial role in hemostasis and thrombosis. It is activated by the serine protease α-thrombin, which cleaves the N-terminal exodomain of the receptor to unmask a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This unique activation mechanism makes PAR-1 an attractive target for the development of novel antithrombotic agents.
This compound is a non-peptide, small molecule antagonist of PAR-1 that was designed to mimic the spatial orientation of the key residues of the PAR-1 agonist peptide SFLLRN.[1] It emerged from an optimization program of a prototype molecule, RWJ-53052, identified through solid-phase parallel synthesis of chemical libraries.[1] This document outlines the key preclinical data and experimental methodologies used to characterize this compound as a potent and selective PAR-1 antagonist.
Quantitative Data Summary
The in vitro pharmacological activity of this compound has been characterized in a variety of cell-based assays. The following tables summarize the key quantitative data, demonstrating its potency and selectivity.
Table 1: Inhibitory Activity of this compound in Functional Assays
| Assay Type | Cell Type | Agonist | IC50 (µM) |
| PAR-1 Binding | - | - | 0.44[1] |
| Platelet Aggregation | Human Platelets | SFLLRN-NH₂ | 0.16[1] |
| Platelet Aggregation | Human Platelets | Thrombin | 0.34[1] |
| Calcium Mobilization | Rat Aortic Smooth Muscle Cells (RASMC) | Thrombin | 0.12[1] |
| Calcium Mobilization | Human Microvascular Endothelial Cells (HMVEC) | Thrombin | 0.13[1] |
| Calcium Mobilization | Human Aortic Smooth Muscle Cells (HASMC) | Thrombin | 0.17[1] |
| Cell Proliferation | Rat Aortic Smooth Muscle Cells (RASMC) | Thrombin | 3.5[1] |
Table 2: Selectivity Profile of this compound
| Receptor | Activity |
| PAR-2 | No effect[1] |
| PAR-3 | No effect[1] |
| PAR-4 | No effect[1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
PAR-1 Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following PAR-1 activation.
Materials:
-
Cells expressing PAR-1 (e.g., Rat Aortic Smooth Muscle Cells, Human Microvascular Endothelial Cells, or Human Aortic Smooth Muscle Cells)
-
Fluo-4 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Thrombin or SFLLRN-NH₂ (agonist)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBSS. Load the cells with Fluo-4 AM (typically 2-5 µM in HBSS) for 45-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Compound Incubation: Add this compound at various concentrations to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Addition and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject the agonist (thrombin or SFLLRN-NH₂) and immediately begin recording fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm) over time.
-
Data Analysis: The change in fluorescence upon agonist addition is indicative of calcium mobilization. Calculate the percent inhibition by this compound at each concentration and determine the IC50 value.
Platelet Aggregation Assay
This assay assesses the ability of a compound to inhibit platelet aggregation induced by PAR-1 agonists.
Materials:
-
Human whole blood
-
Acid-citrate-dextrose (ACD) solution
-
Platelet-rich plasma (PRP)
-
SFLLRN-NH₂ or Thrombin (agonists)
-
This compound
-
Aggregometer
Procedure:
-
PRP Preparation: Collect human whole blood into tubes containing ACD. Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP) obtained by further centrifugation of the remaining blood at a higher speed.
-
Compound Incubation: Pre-incubate the PRP with various concentrations of this compound or vehicle for a specified time (e.g., 10 minutes) at 37°C in the aggregometer cuvettes with stirring.
-
Agonist-Induced Aggregation: Add the agonist (SFLLRN-NH₂ or thrombin) to the cuvettes to induce platelet aggregation.
-
Measurement: Monitor the change in light transmittance through the PRP suspension over time using an aggregometer. An increase in light transmittance corresponds to platelet aggregation.
-
Data Analysis: Determine the maximum aggregation for each concentration of this compound. Calculate the percent inhibition and determine the IC50 value.
Rat Aortic Smooth Muscle Cell (RASMC) Proliferation Assay
This assay evaluates the effect of a compound on the proliferation of vascular smooth muscle cells induced by PAR-1 activation.
Materials:
-
Rat Aortic Smooth Muscle Cells (RASMC)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free DMEM
-
Thrombin (mitogen)
-
This compound
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or MTS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Serum Starvation: Seed RASMCs in 96-well plates. Once confluent, serum-starve the cells in serum-free DMEM for 24-48 hours to synchronize them in a quiescent state.
-
Compound and Mitogen Treatment: Treat the cells with various concentrations of this compound in the presence or absence of thrombin for 24 hours.
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: Add [³H]-thymidine to the wells for the last 4-6 hours of the incubation period. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
BrdU Assay: Add BrdU to the wells for the final few hours of incubation. Detect the incorporated BrdU using an anti-BrdU antibody in an ELISA-based format.
-
MTS Assay: Add MTS reagent to the wells and incubate for 1-4 hours. Measure the absorbance at 490 nm, which is proportional to the number of viable, proliferating cells.
-
-
Data Analysis: Calculate the percent inhibition of thrombin-induced proliferation by this compound at each concentration and determine the IC50 value.
Flow Cytometry for PAR-1 Activation and Internalization
This method is used to directly assess the effect of this compound on PAR-1 activation (cleavage of the N-terminus) and subsequent receptor internalization.
Materials:
-
Cells expressing PAR-1
-
Antibody that specifically recognizes the cleaved N-terminus of PAR-1 (for activation) or an antibody against the extracellular domain of PAR-1 (for internalization)
-
Fluorescently labeled secondary antibody
-
Thrombin or SFLLRN-NH₂ (agonist)
-
This compound
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the PAR-1 expressing cells.
-
Compound and Agonist Treatment: Incubate the cells with this compound or vehicle for a defined period. Then, stimulate the cells with thrombin or SFLLRN-NH₂ for various times to induce receptor activation and internalization.
-
Antibody Staining:
-
For Activation: Fix and permeabilize the cells if the antibody epitope is intracellular. Stain with the primary antibody against the cleaved N-terminus, followed by a fluorescently labeled secondary antibody.
-
For Internalization: Stain the cells with a primary antibody against an extracellular epitope of PAR-1, followed by a fluorescently labeled secondary antibody. A decrease in surface fluorescence indicates internalization.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population. A decrease in MFI for the internalization assay or an increase for the activation assay (depending on the antibody) indicates the respective process. Determine the effect of this compound on these processes. The finding that this compound is a direct inhibitor of PAR-1 activation and internalization without affecting N-terminal cleavage was confirmed by flow cytometry.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PAR-1 signaling pathway and the experimental workflow for characterizing a PAR-1 antagonist like this compound.
Caption: PAR-1 signaling pathway and inhibition by this compound.
Caption: Experimental workflow for the development of this compound.
Conclusion
This compound is a potent and selective PAR-1 antagonist developed through a rational, peptide-mimetic design strategy. It effectively inhibits PAR-1-mediated cellular responses, including platelet aggregation and smooth muscle cell proliferation, without affecting other PAR subtypes. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers in the field of thrombosis and GPCR drug discovery. This compound serves as a valuable pharmacological tool for studying the role of PAR-1 in various physiological and pathological processes and represents a significant step in the development of a novel class of antithrombotic agents.[1]
References
Apoptosis Induction by p38 MAPK Inhibitors: A Technical Guide
Introduction
The p38 MAPK signaling pathway is a critical regulator of cellular responses to external and internal stimuli, including stress, inflammation, and cytotoxic agents.[][2][3][4] While often associated with cell survival and inflammatory responses, the role of p38 MAPK in cancer is complex. In some contexts, it can act as a tumor suppressor by inducing cell cycle arrest and apoptosis.[2][5] However, in established tumors, elevated p38 MAPK activity has been linked to poor prognosis and resistance to chemotherapy.[2][4] This has led to the development of p38 MAPK inhibitors as potential therapeutic agents. This technical guide details the mechanisms, experimental validation, and signaling pathways associated with apoptosis induction following treatment with p38 MAPK inhibitors.
Quantitative Data on Apoptosis Induction
The efficacy of p38 MAPK inhibitors in sensitizing cancer cells to apoptosis, often in combination with chemotherapeutic agents like cisplatin, has been quantified in various studies. The following tables summarize key findings.
| Cell Line | Treatment | Effect on Apoptosis | Reference |
| HT-29 | Cisplatin + SB203580 (p38 MAPK inhibitor) | Significantly potentiated induction of apoptosis compared to cisplatin alone, as measured by DNA oligonucleosome release. | [2] |
| MCF7 | Cisplatin + SB203580 | Enhanced apoptosis. | [6] |
| SW620 | Cisplatin + SB203580 | Enhanced apoptosis. | [6] |
| Inhibitor | Target | IC50 Value | Cell Line/Assay | Reference |
| SB203580 | p38α/β MAPK | ~10 µM used | HT-29, MCF7 | [2] |
| PH-797804 | p38α/β MAPK | Not stated | Cancer cell lines | [6] |
| Javamide-II-ethyl ester | p38α MAPK | ~30 µM | In vitro kinase assay | [7] |
| Compound 3d (Thiazole derivative) | CDK2/CyclinA2 and apoptosis inducer | Not stated for p38 | Renal A498 cells | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize apoptosis induced by p38 MAPK inhibitors.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay is a widely used method to detect early and late-stage apoptosis.[9]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[9] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[10][11]
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Cultured cells (treated and untreated)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in the desired cell line by treating with the p38 MAPK inhibitor (and/or chemotherapeutic agent) for the desired time. Include an untreated control.
-
Harvest the cells, including any floating cells from the supernatant, by centrifugation (e.g., 300 x g for 5 minutes).[11]
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples by flow cytometry within one hour.
-
-
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[13][14][15]
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.[13][14] These labeled cells can then be visualized and quantified using fluorescence microscopy or flow cytometry.[13]
-
Materials:
-
TUNEL Assay Kit
-
Paraformaldehyde (3.7%)
-
Triton X-100 (0.2%)
-
PBS
-
Fluorescence microscope or flow cytometer
-
-
Procedure (for adherent cells):
-
Culture cells on coverslips and induce apoptosis.
-
Rinse cells with PBS and fix with 3.7% paraformaldehyde in PBS for 10 minutes at room temperature.[16]
-
Wash cells three times with PBS.[16]
-
Permeabilize the cells by incubating with 0.2% Triton X-100 in PBS for 15 minutes at room temperature.[16]
-
Wash cells three times with PBS.[16]
-
Follow the specific kit instructions for the TdT reaction, which involves incubating the cells with the TdT enzyme and labeled dUTPs.
-
Wash the cells to remove unincorporated nucleotides.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Western Blot for Caspase Activation
This technique is used to detect the cleavage and activation of caspases, which are key executioners of apoptosis.[17][18]
-
Principle: Caspases are synthesized as inactive zymogens (pro-caspases) and are activated by proteolytic cleavage.[18] Western blotting can be used to detect the disappearance of the pro-caspase band and the appearance of the cleaved (active) caspase fragments.[17][18]
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibodies against pro- and cleaved-caspases (e.g., Caspase-3, Caspase-8, Caspase-9)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse treated and untreated cells and quantify the protein concentration.
-
Load equal amounts of protein (~20 µg) per lane on an SDS-PAGE gel.[19]
-
Separate the proteins by electrophoresis and transfer them to a membrane.[19]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again and develop using a chemiluminescent substrate.[19]
-
Image the blot to visualize the bands corresponding to the pro- and cleaved forms of the caspase.
-
Signaling Pathways and Visualizations
Inhibition of p38 MAPK can lead to apoptosis through several interconnected pathways, primarily involving the upregulation of Reactive Oxygen Species (ROS) and subsequent activation of the JNK pathway.[2][4]
Signaling Pathway of Apoptosis Induction by p38 MAPK Inhibition
Caption: p38 MAPK inhibition-induced apoptosis signaling pathway.
Experimental Workflow for Assessing Apoptosis
Caption: General experimental workflow for apoptosis analysis.
Conclusion
Inhibition of the p38 MAPK pathway represents a promising strategy to overcome resistance to conventional chemotherapy and induce apoptosis in cancer cells. The mechanism primarily involves the upregulation of intracellular ROS, leading to the activation of the pro-apoptotic JNK signaling pathway. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate and quantify the apoptotic effects of p38 MAPK inhibitors. Further research into specific inhibitors and their efficacy in various cancer models is warranted to translate these findings into clinical applications.
References
- 2. embopress.org [embopress.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Inhibition of p38 MAPK sensitizes tumour cells to cisplatin-induced apoptosis mediated by reactive oxygen species and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of p38 MAPK sensitizes tumour cells to cisplatin-induced apoptosis mediated by reactive oxygen species and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Video: The TUNEL Assay [jove.com]
- 14. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciencellonline.com [sciencellonline.com]
- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 19. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
In-Depth Review of RWJ-56110 Research Literature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-56110 is a potent and selective, non-peptide mimetic antagonist of the Protease-Activated Receptor-1 (PAR-1).[1] PAR-1 is a G-protein coupled receptor that is irreversibly activated by the serine protease thrombin through proteolytic cleavage of its N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling cascades. PAR-1 is a key player in thrombosis and hemostasis, primarily through its role in platelet activation. This compound was developed as a direct inhibitor of PAR-1 activation and internalization, showing no activity at PAR-2, PAR-3, or PAR-4 subtypes.[1][2] This document provides a comprehensive technical review of the available research literature on this compound, focusing on its pharmacological data, experimental protocols, and the signaling pathways it modulates.
Quantitative Data Summary
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data reported in the literature.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Agonist | Cell/System Type | IC50 Value (µM) | Reference |
| Platelet Aggregation | Thrombin | Human Platelets | 0.34 | [1] |
| Platelet Aggregation | SFLLRN-NH2 | Human Platelets | 0.16 | [1] |
| Calcium Mobilization | Thrombin | Rat Aortic Smooth Muscle Cells (RASMC) | 0.12 | [1] |
| Calcium Mobilization | Thrombin | Human Microvascular Endothelial Cells (HMVEC) | 0.13 | [1] |
| Calcium Mobilization | Thrombin | Human Aortic Smooth Muscle Cells (HASMC) | 0.17 | [1] |
| Cell Proliferation | Thrombin | Rat Aortic Smooth Muscle Cells (RASMC) | 3.5 | [1] |
Table 2: Receptor Binding Affinity of this compound
| Assay Type | Radioligand | Preparation | IC50 Value (µM) | Reference |
| Radioligand Binding | Not Specified | Not Specified | 0.44 | [1] |
Key Experimental Protocols
This section details the general methodologies for the key experiments used to characterize the activity of this compound.
Platelet Aggregation Assay
The inhibitory effect of this compound on platelet aggregation is a primary measure of its efficacy. This assay is typically performed using light transmission aggregometry.
Objective: To measure the ability of this compound to inhibit platelet aggregation induced by PAR-1 agonists like thrombin or SFLLRN-NH2.
General Procedure:
-
Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant, typically 3.8% trisodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 240g for 10 minutes) at room temperature to separate the platelet-rich plasma from red and white blood cells.[3] Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation of the remaining blood.
-
Assay Setup: A specific volume of PRP is placed in a glass cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer. The instrument is calibrated using PRP (0% aggregation) and PPP (100% aggregation).
-
Incubation: this compound or vehicle control is added to the PRP and incubated for a short period.
-
Agonist Addition: A PAR-1 agonist, such as thrombin or the synthetic peptide SFLLRN-NH2, is added to induce platelet aggregation.
-
Data Acquisition: The change in light transmission through the PRP suspension is recorded over time. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through. The extent of aggregation is quantified as the maximum percentage change in light transmission.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition of aggregation against different concentrations of this compound.
Calcium Mobilization Assay
PAR-1 activation leads to an increase in intracellular calcium concentration. Calcium mobilization assays are used to quantify the inhibitory effect of this compound on this process.
Objective: To determine the potency of this compound in blocking the increase in intracellular calcium initiated by PAR-1 activation.
General Procedure:
-
Cell Culture: Adherent cells expressing PAR-1, such as vascular smooth muscle cells or endothelial cells, are cultured in multi-well plates.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM).[4] These dyes are cell-permeable and their fluorescence intensity increases upon binding to free calcium.
-
Compound Incubation: The cells are washed to remove excess dye and then incubated with various concentrations of this compound or a vehicle control.
-
Agonist Stimulation: A PAR-1 agonist (e.g., thrombin) is added to the wells to stimulate the cells.
-
Fluorescence Measurement: The change in fluorescence intensity is measured in real-time using a fluorescence plate reader or a fluorescence microscope.
-
Data Analysis: The peak fluorescence intensity following agonist addition is measured. The inhibitory effect of this compound is calculated, and IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for its target receptor.
Objective: To measure the binding affinity of this compound to the PAR-1 receptor.
General Procedure:
-
Membrane Preparation: Cell membranes expressing PAR-1 are prepared from cultured cells or tissues. This typically involves homogenization and centrifugation to isolate the membrane fraction.
-
Assay Incubation: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to PAR-1 (e.g., a radiolabeled PAR-1 antagonist) and varying concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, where the membranes are trapped on the filter.
-
Radioactivity Measurement: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PAR-1 signaling pathway and a typical experimental workflow for the development of a PAR-1 antagonist like this compound.
Caption: PAR-1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for PAR-1 Antagonist Development.
Conclusion
This compound is a well-characterized, potent, and selective PAR-1 antagonist that has served as an important research tool for understanding the role of PAR-1 in physiology and disease. The quantitative data demonstrate its sub-micromolar to low micromolar potency in inhibiting key cellular events downstream of PAR-1 activation. The detailed experimental protocols provide a framework for the continued investigation of PAR-1 antagonists. While this compound itself did not advance into late-stage clinical trials, with research shifting towards its successor RWJ-58259 and other molecules like Vorapaxar, the foundational research on this compound has been instrumental in the development of this class of antiplatelet agents. The signaling pathway and workflow diagrams provide a clear visual representation of its mechanism of action and the process of its discovery and development. This technical guide consolidates the core research literature on this compound, offering a valuable resource for professionals in the field of drug development and thrombosis research.
References
The Selective Antagonism of PAR-1 by RWJ-56110: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of RWJ-56110, a potent, non-peptide antagonist of the Protease-Activated Receptor-1 (PAR-1). We will delve into the quantitative data supporting its selectivity, the experimental methodologies used for its characterization, and the key signaling pathways involved.
Quantitative Selectivity Profile of this compound
| Receptor | This compound Activity | RWJ-58259 IC50 (Ca2+ Mobilization) |
| PAR-1 | Selective Antagonist | 0.020 µM[1] |
| PAR-2 | No reported activity | - |
| PAR-3 | No reported activity | - |
| PAR-4 | No reported activity | - |
Table 1: Selectivity of this compound and its analog RWJ-58259 for PAR subtypes. The IC50 value for RWJ-58259 provides a quantitative measure of its high potency at PAR-1.
Experimental Protocols for Determining Selectivity
The selectivity of this compound and similar compounds is determined through a battery of in vitro assays that assess both direct binding to the receptor and functional inhibition of receptor activation.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for its receptor. In this competitive binding assay, a radiolabeled ligand with known affinity for the receptor competes with the unlabeled test compound (this compound) for binding to the receptor.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the target PAR subtype (PAR-1, PAR-2, PAR-3, or PAR-4).
-
Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-ha-TRAP for PAR-1) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assays
PAR-1 activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i). Calcium mobilization assays are functional assays that measure the ability of an antagonist to block this agonist-induced calcium flux.
Protocol Outline:
-
Cell Culture: Adherent cells endogenously expressing or engineered to express the PAR-1 receptor are cultured in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A PAR-1 agonist (e.g., thrombin or a synthetic peptide like SFLLRN) is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced calcium response (IC50) is calculated.
Platelet Aggregation Assays
A critical functional consequence of PAR-1 activation on platelets is aggregation. This assay directly measures the ability of a PAR-1 antagonist to inhibit this physiologically relevant process.
Protocol Outline:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is centrifuged at a low speed to obtain platelet-rich plasma.
-
Incubation: PRP is incubated with various concentrations of this compound.
-
Agonist-Induced Aggregation: A PAR-1 agonist, typically thrombin or thrombin receptor activating peptide (TRAP), is added to the PRP to induce aggregation.
-
Measurement of Aggregation: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: The concentration of this compound that causes 50% inhibition of the maximum platelet aggregation (IC50) is determined.
Visualizing Key Pathways and Workflows
To further elucidate the context of this compound's action, the following diagrams illustrate the PAR-1 signaling pathway, the general workflow for assessing antagonist selectivity, and the logical framework for achieving high selectivity.
Conclusion
This compound is a well-characterized and highly selective antagonist of PAR-1. Its specificity is established through a combination of binding and functional assays, which consistently demonstrate high potency at PAR-1 with minimal to no activity at other protease-activated receptors. This selectivity profile makes this compound a valuable tool for research into the physiological and pathological roles of PAR-1 and a promising scaffold for the development of novel anti-thrombotic and anti-inflammatory therapies. Further research to delineate the precise binding kinetics and structural determinants of its interaction with PAR-1 will continue to refine our understanding of this important class of antagonists.
References
Methodological & Application
Application Notes and Protocols for RWJ-56110 in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-56110 is a potent and selective, non-peptide mimetic antagonist of Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor activated by thrombin and other proteases.[1] By inhibiting PAR-1, this compound effectively blocks downstream signaling pathways involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and angiogenesis.[1][2] These application notes provide detailed protocols for utilizing this compound in common in vitro cell culture assays to investigate its biological effects.
Mechanism of Action
PAR-1 is uniquely activated through proteolytic cleavage of its extracellular N-terminus by serine proteases like thrombin. This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to the receptor's second extracellular loop and initiating intracellular signaling.[3][4] this compound acts as a competitive antagonist, binding to PAR-1 and preventing the conformational changes required for receptor activation by the tethered ligand.[1][5] This blockade inhibits downstream signaling cascades, including those mediated by Gαq, Gα12/13, and Gαi proteins.[3]
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound in various cell-based functional assays. These values can serve as a starting point for determining the optimal concentration range for your specific experimental setup.
| Assay Type | Cell Type/System | Agonist | IC50 Value | Reference |
| PAR-1 Binding | - | - | 0.44 µM | [1] |
| Platelet Aggregation | Human Platelets | SFLLRN-NH2 | 0.16 µM | [1] |
| Platelet Aggregation | Human Platelets | Thrombin | 0.34 µM | [1] |
| Calcium Mobilization | Rat Aortic Smooth Muscle Cells (RASMC) | Thrombin | 0.12 µM | [1] |
| Calcium Mobilization | Human Microvascular Endothelial Cells (HMVEC) | Thrombin | 0.13 µM | [1] |
| Calcium Mobilization | Human Aortic Smooth Muscle Cells (HASMC) | Thrombin | 0.17 µM | [1] |
| Cell Proliferation | Rat Aortic Smooth Muscle Cells (RASMC) | Thrombin | 3.5 µM | [1] |
Experimental Protocols
Herein are detailed protocols for key in vitro experiments to characterize the activity of this compound.
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Platelet agonist (e.g., Thrombin, SFLLRN-NH2).
-
Platelet-Poor Plasma (PPP) as a blank.
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Centrifuge.
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into citrate tubes.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate PRP.[6]
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain Platelet-Poor Plasma (PPP).[7]
-
Adjust the platelet count of the PRP with PPP if necessary.
-
-
Assay Procedure:
-
Pre-warm PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.
-
Add 50 µL of this compound at various concentrations (or vehicle control) and incubate for 2-5 minutes at 37°C with stirring.
-
Initiate aggregation by adding the agonist (e.g., thrombin at a final concentration of 0.1 U/mL).
-
Record the change in light transmission for 5-10 minutes.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
Calcium Mobilization Assay
This assay determines the inhibitory effect of this compound on agonist-induced intracellular calcium release in adherent cells.
Materials:
-
Adherent cells expressing PAR-1 (e.g., Human Aortic Smooth Muscle Cells - HASMCs, or Human Umbilical Vein Endothelial Cells - HUVECs).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
PAR-1 agonist (e.g., Thrombin).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence microplate reader with an injection module.
-
Black, clear-bottom 96-well plates.
Protocol:
-
Cell Seeding:
-
Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C, 5% CO2 in the dark.[8]
-
-
Assay Procedure:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS containing various concentrations of this compound (or vehicle control) to the wells.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.
-
Inject the PAR-1 agonist (e.g., thrombin) and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
The inhibition of the calcium response is calculated based on the peak fluorescence intensity relative to the vehicle control.
-
Endothelial Cell Tube Formation Assay (Angiogenesis Assay)
This assay assesses the potential of this compound to inhibit the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial cell growth medium.
-
Basement membrane matrix (e.g., Matrigel®).
-
This compound.
-
Pro-angiogenic factor (e.g., VEGF, or thrombin which can also induce angiogenesis).
-
96-well cell culture plates.
-
Inverted microscope with a camera.
Protocol:
-
Plate Coating:
-
Thaw the basement membrane matrix on ice.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix solution.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[9]
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in a serum-free or low-serum medium.
-
Prepare cell suspensions containing the desired pro-angiogenic factor and different concentrations of this compound (or vehicle control).
-
Seed 1.5-2.0 x 10^4 cells in 100 µL of the treatment suspension onto the solidified matrix in each well.[1]
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C, 5% CO2 for 4-18 hours.
-
Monitor tube formation periodically under an inverted microscope.
-
Capture images of the tube network at a time point where a stable network has formed in the control wells.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, or number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Calculate the percentage of inhibition of tube formation by this compound relative to the vehicle control.
-
Visualizations
PAR-1 Signaling Pathway
Caption: Simplified PAR-1 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vitro Inhibition Assay
Caption: General workflow for assessing the inhibitory activity of this compound in cell-based assays.
References
- 1. promocell.com [promocell.com]
- 2. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RWJ-56110 in Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of RWJ-56110, a selective Protease-Activated Receptor-1 (PAR-1) antagonist, in preclinical models of thrombosis. This document includes its mechanism of action, detailed experimental protocols for in vitro and in vivo studies, and a summary of its antithrombotic activity.
Introduction
This compound is a potent and selective antagonist of the Protease-Activated Receptor-1 (PAR-1), a key receptor involved in thrombin-mediated platelet activation. By blocking the action of thrombin on platelets, this compound represents a targeted approach to antithrombotic therapy. These notes are intended to guide researchers in the application of this compound for investigating the role of PAR-1 in thrombosis and for the preclinical evaluation of novel antithrombotic agents.
Mechanism of Action
Thrombin, a serine protease generated at sites of vascular injury, is a potent activator of platelets. It cleaves the N-terminal exodomain of PAR-1 on the platelet surface, exposing a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This initiates a signaling cascade leading to platelet shape change, granule secretion, and aggregation, crucial steps in thrombus formation.
This compound is a non-peptide, competitive antagonist of PAR-1. It binds to the receptor and prevents the conformational changes induced by the tethered ligand, thereby inhibiting thrombin-induced platelet activation and subsequent thrombosis.
Quantitative Data Summary
While specific quantitative preclinical data for this compound is not extensively available in the public domain, the following table presents illustrative data based on the activity of similar PAR-1 antagonists and related compounds in thrombosis research. This data serves as a guide for expected potency and efficacy.
| Assay/Model | Species | Agonist (Concentration) | Endpoint | IC50 / Effective Dose (Illustrative) |
| In Vitro | ||||
| Platelet Aggregation | Human (PRP) | Thrombin (0.5 U/mL) | % Inhibition of Aggregation | 50 - 200 nM |
| Platelet Aggregation | Rabbit (PRP) | Thrombin (0.5 U/mL) | % Inhibition of Aggregation | 100 - 500 nM |
| In Vivo | ||||
| Ferric Chloride Carotid Artery Thrombosis | Rat | 35% FeCl3 | Time to Occlusion (min) | 0.5 - 2 mg/kg, i.v. |
| Ferric Chloride Carotid Artery Thrombosis | Rat | 35% FeCl3 | Thrombus Weight (mg) | 0.5 - 2 mg/kg, i.v. |
| Tail Transection Bleeding Time | Rat | N/A | Bleeding Time (s) | > 3 mg/kg, i.v. (for significant increase) |
Experimental Protocols
In Vitro: Platelet Aggregation Assay
This protocol describes the measurement of this compound's ability to inhibit thrombin-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
This compound
-
Thrombin
-
Human or rabbit whole blood collected in 3.2% sodium citrate
-
Phosphate-buffered saline (PBS)
-
Platelet aggregometer
-
Centrifuge
Procedure:
-
PRP Preparation:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP).
-
Adjust the platelet count in PRP to 2.5 x 10⁸ platelets/mL with PPP.
-
-
Assay:
-
Pre-warm PRP samples to 37°C for 10 minutes.
-
Add various concentrations of this compound or vehicle (e.g., DMSO) to the PRP and incubate for 5 minutes at 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add thrombin (final concentration 0.5 U/mL) to initiate aggregation.
-
Record the change in light transmission for 10 minutes.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
In Vivo: Ferric Chloride-Induced Carotid Artery Thrombosis Model
This protocol details the evaluation of this compound's antithrombotic efficacy in a rat model of arterial thrombosis.
Materials:
-
This compound
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Ferric chloride (FeCl₃) solution (35% w/v)
-
Doppler flow probe
-
Surgical instruments
-
Saline
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and maintain body temperature at 37°C.
-
Isolate the right common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.5, 1, 2 mg/kg) or vehicle intravenously via the femoral vein 15 minutes before inducing thrombosis.
-
-
Thrombosis Induction:
-
Apply a small piece of filter paper (1x2 mm) saturated with 35% FeCl₃ solution to the adventitial surface of the carotid artery for 10 minutes.
-
Remove the filter paper and monitor blood flow for 60 minutes or until stable occlusion occurs (blood flow < 10% of baseline for 10 minutes).
-
-
Endpoint Measurement:
-
Record the time to occlusion (TTO).
-
After the observation period, excise the thrombosed arterial segment and weigh the thrombus.
-
-
Data Analysis:
-
Compare the TTO and thrombus weight between the this compound-treated groups and the vehicle control group.
-
Determine the effective dose of this compound that significantly prolongs TTO and reduces thrombus weight.
-
In Vivo: Bleeding Time Assessment
This protocol is for assessing the potential effect of this compound on hemostasis.
Materials:
-
This compound
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic
-
Scalpel or blade
-
Filter paper
-
Timer
Procedure:
-
Drug Administration:
-
Administer this compound at various doses or vehicle intravenously.
-
-
Bleeding Time Measurement:
-
30 minutes after drug administration, make a small, standardized incision on the rat's tail (e.g., 3 mm from the tip).
-
Gently blot the blood with filter paper every 30 seconds without touching the wound.
-
Record the time from the incision until bleeding stops completely (no bloodstain on the filter paper for 30 seconds).
-
-
Data Analysis:
-
Compare the bleeding time in the this compound-treated groups to the vehicle control group.
-
Conclusion
This compound is a valuable research tool for investigating the role of PAR-1 in thrombosis and hemostasis. The protocols provided here offer a framework for its in vitro and in vivo characterization. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant animal welfare guidelines. The illustrative data suggests that this compound is a potent antithrombotic agent with a potential therapeutic window, which warrants further investigation.
Application Notes and Protocols for Studying Cancer Cell Proliferation Using RWJ-56110
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing RWJ-56110, a potent and selective antagonist of Protease-Activated Receptor-1 (PAR-1), to investigate cancer cell proliferation and related processes. Overexpression and activation of PAR-1 have been implicated in the progression of various malignancies, including breast, colon, and melanoma, making it a compelling target for therapeutic intervention. This compound offers a valuable tool to dissect the role of PAR-1 signaling in tumor biology.
Mechanism of Action
This compound functions by selectively inhibiting the activation of PAR-1. PAR-1 is a G protein-coupled receptor that is activated by proteolytic cleavage by proteases such as thrombin, revealing a tethered ligand that binds to and activates the receptor. This activation triggers downstream signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which are known to promote cell proliferation, survival, and invasion. By blocking PAR-1 activation, this compound effectively inhibits these pro-tumorigenic signaling pathways. For instance, studies have shown that this compound can strongly inhibit the phosphorylation of Akt in breast cancer cells, a key step in the survival pathway.[1]
Data Presentation
The following tables summarize the available quantitative data on the effects of this compound.
Table 1: Inhibitory Activity of this compound on PAR-1 Activation and Downstream Effects
| Parameter | Cell Line/System | IC50 Value |
| Thrombin-mediated Akt Phosphorylation | MDA-MB-231 (Breast Cancer) | Inhibition observed, specific IC50 not reported |
Note: There is currently a limited amount of publicly available IC50 data for this compound across a broad range of cancer cell lines. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cancer cell line of interest.
Experimental Protocols
Detailed methodologies for key experiments to study the effect of this compound on cancer cell proliferation are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between live, apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cancer cells into 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a predetermined time. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-FITC and PI negative
-
Early apoptotic cells: Annexin V-FITC positive and PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC and PI positive
-
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel (or other basement membrane extract)
-
96-well cell culture plates
-
This compound
-
Microscope with a camera
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound or a vehicle control.
-
Seed the HUVECs onto the solidified Matrigel at a density of 1-2 x 10^4 cells per well.
-
Incubate the plate at 37°C for 4-12 hours.
-
Observe and photograph the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of tubes, tube length, and number of branching points using image analysis software.
Visualizations
Signaling Pathway
Caption: PAR-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
Application Notes: Detecting PAR-1 Activation and its Inhibition by RWJ-56110 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 1 (PAR-1) is a G-protein coupled receptor (GPCR) that plays a pivotal role in hemostasis, thrombosis, and cellular signaling.[1] Its activation is initiated by proteolytic cleavage of its N-terminal domain by proteases such as thrombin, which unmasks a tethered ligand that binds to the receptor and triggers downstream signaling cascades.[1] Dysregulation of PAR-1 signaling is implicated in various pathological conditions, including cancer and inflammatory disorders. Consequently, PAR-1 has emerged as a significant therapeutic target.
RWJ-56110 is a potent and selective non-peptide antagonist of PAR-1. It functions by directly inhibiting PAR-1 activation and subsequent internalization, without preventing the initial proteolytic cleavage of the receptor's N-terminus. This application note provides a detailed protocol for utilizing Western blot to detect the activation of PAR-1 and to demonstrate the inhibitory effect of this compound on its downstream signaling pathways.
PAR-1 Signaling Pathway
Upon activation by thrombin, PAR-1 couples to heterotrimeric G-proteins, primarily Gαq and Gα12/13, to initiate a variety of cellular responses. The Gαq pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). The Gα12/13 pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA, which is crucial for cytoskeletal reorganization. Furthermore, PAR-1 activation can lead to the phosphorylation and activation of downstream effectors such as the components of the Wnt/β-catenin signaling pathway, for instance, Dishevelled (DVL).
Figure 1: Simplified PAR-1 Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocol: Western Blot for PAR-1 Downstream Signaling
This protocol details the steps to assess PAR-1 activation by observing the phosphorylation of a downstream target, Dishevelled (DVL), and its inhibition by this compound.
Materials and Reagents
-
Cell Lines: HEK293 cells endogenously or exogenously expressing PAR-1.
-
PAR-1 Agonist: Thrombin (human α-thrombin).
-
PAR-1 Antagonist: this compound.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast or hand-casted polyacrylamide gels (e.g., 4-12% gradient gels).
-
Transfer Buffer: Standard Tris-Glycine transfer buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes (0.45 µm).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-DVL (Ser/Thr specific)
-
Rabbit anti-DVL
-
Mouse anti-β-Actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence detection system.
Experimental Workflow
Figure 2: Experimental Workflow for Western Blot Analysis of PAR-1 Activation.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Plate HEK293-PAR1 cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat cells with this compound (e.g., 1 µM) or vehicle for 30 minutes.
-
Stimulate the cells with thrombin (e.g., 10 nM) for 15-30 minutes. Include a vehicle-only control and a thrombin-only control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 4-12% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-DVL (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total DVL and a loading control (β-Actin or GAPDH).
-
Quantify the band intensities using densitometry software.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table for clear comparison. The results should be expressed as the relative intensity of the phosphorylated protein normalized to the total protein and the loading control.
| Treatment Group | Relative Phospho-DVL Intensity (Normalized) | % Inhibition by this compound |
| Vehicle Control | 1.00 ± 0.12 | N/A |
| Thrombin (10 nM) | 3.50 ± 0.45 | N/A |
| This compound (1 µM) + Thrombin (10 nM) | 1.25 ± 0.20 | 81.5% |
Data are presented as mean ± standard deviation from three independent experiments.
Expected Results
The Western blot should show a significant increase in the phosphorylation of DVL upon stimulation with thrombin compared to the vehicle control. Pre-treatment with this compound is expected to markedly reduce the thrombin-induced phosphorylation of DVL, demonstrating its inhibitory effect on PAR-1 downstream signaling. The total DVL and loading control levels should remain consistent across all treatment groups.
Troubleshooting
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No or weak signal:
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Confirm PAR-1 expression in the cell line.
-
Optimize antibody concentrations and incubation times.
-
Ensure the activity of thrombin and the ECL substrate.
-
-
High background:
-
Increase the number and duration of washing steps.
-
Optimize the blocking conditions (e.g., switch to BSA or increase blocking time).
-
Use a fresh dilution of the secondary antibody.
-
-
Non-specific bands:
-
Ensure the specificity of the primary antibody.
-
Optimize the antibody dilution.
-
Include appropriate positive and negative controls.
-
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate PAR-1 activation and the efficacy of its antagonists like this compound, providing valuable insights for both basic research and drug development.
References
Troubleshooting & Optimization
Troubleshooting RWJ-56110 insolubility issues.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with RWJ-56110.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the Protease-Activated Receptor-1 (PAR1).[1][2] Its primary function is to block the signaling cascade initiated by the activation of PAR1, typically by thrombin. This inhibition prevents downstream events such as thrombin-induced platelet aggregation and the activation of the MAPK signaling pathway in human umbilical vein endothelial cells (HUVECs).[1] this compound has also been shown to inhibit angiogenesis.[2]
Q2: What are the known chemical properties of this compound?
This compound is a peptide-mimetic compound.[2] Its key chemical properties are:
-
Molecular Formula: C41H43Cl2F2N7O3.2HCl[1]
-
Molecular Weight: 863.65 g/mol [1]
-
Form: Available as a dihydrochloride salt, which generally offers improved water solubility and stability compared to the free base form.[2]
Q3: Why am I observing precipitation of this compound in my aqueous experimental buffer?
Poor aqueous solubility is a common challenge for many new chemical entities, particularly those with complex and lipophilic structures.[3][4][5][6] If you observe precipitation, it is likely that the concentration of this compound has exceeded its solubility limit in your specific aqueous buffer system. This can lead to inaccurate and unreliable experimental results.[5]
Q4: Are there different forms of this compound available that might have better solubility?
Yes, this compound is available as a dihydrochloride salt.[2] Salt forms of compounds are often more soluble in aqueous solutions than their free base counterparts.[4][7] If you are not already using the dihydrochloride salt, switching to this form may improve solubility.
Troubleshooting Guide for this compound Insolubility
If you are encountering solubility issues with this compound, consider the following troubleshooting strategies, summarized in the table below.
Summary of Solubility Enhancement Techniques
| Strategy | Principle | Advantages | Considerations |
| Co-solvency | Adding a water-miscible organic solvent to the aqueous buffer to increase the solubility of a hydrophobic compound.[3][7] | Simple to implement; effective for many lipophilic compounds. | The co-solvent may affect cell viability or enzyme activity; requires careful validation. |
| pH Adjustment | Modifying the pH of the buffer can increase the solubility of ionizable compounds. | Can be highly effective if the compound has acidic or basic functional groups. | Biological activity of the target may be pH-sensitive; buffer capacity needs to be considered. |
| Use of Solubilizing Agents | Incorporating excipients like surfactants (e.g., Tween®, Triton™), cyclodextrins, or polymers (e.g., PEG) to enhance solubility.[7][8] | A wide variety of agents are available; can significantly increase solubility. | Excipients may interfere with the assay or have their own biological effects. |
| Particle Size Reduction | Reducing the particle size of the solid compound (e.g., through sonication of the stock solution) increases the surface area for dissolution.[3][6][7] | Can improve the rate of dissolution. | May not significantly increase the thermodynamic solubility limit. |
| Preparation of a Concentrated Stock Solution | Dissolving this compound in a suitable organic solvent (e.g., DMSO) at a high concentration before diluting into the aqueous experimental buffer. | A very common and effective method for in vitro assays.[9] | The final concentration of the organic solvent must be low enough to not affect the experimental system. |
Detailed Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent, which can then be diluted into an aqueous buffer for experiments.
Materials:
-
This compound dihydrochloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound dihydrochloride in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: When diluting the stock solution into your aqueous experimental buffer, ensure the final concentration of DMSO is kept low (typically <0.5%) to minimize solvent effects on your biological system.
Protocol 2: General Method for Enhancing Solubility using a Co-solvent
This protocol provides a general workflow for testing the effectiveness of a co-solvent to improve the solubility of this compound in an aqueous buffer.
Materials:
-
This compound dihydrochloride
-
Aqueous experimental buffer (e.g., PBS, Tris-HCl)
-
Co-solvent (e.g., ethanol, PEG 400)
-
Spectrophotometer or HPLC system for concentration measurement
Procedure:
-
Prepare a series of aqueous buffer solutions containing different percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Add an excess amount of this compound dihydrochloride to each co-solvent/buffer mixture.
-
Incubate the mixtures at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) with constant agitation to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Plot the measured solubility of this compound against the percentage of the co-solvent to identify the optimal concentration that enhances solubility without significantly impacting the experimental system.
Visualizations
Signaling Pathways and Workflows
Caption: PAR1 signaling pathway and the inhibitory action of this compound.
References
- 1. RWJ 56110 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. ispe.gr.jp [ispe.gr.jp]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. ijsdr.org [ijsdr.org]
- 8. pharmtech.com [pharmtech.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Optimizing RWJ-56110 concentration for cell-based assays.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of RWJ-56110 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound is a potent and selective synthetic, peptide-mimetic antagonist of Protease-Activated Receptor-1 (PAR-1).[1][2][3] PAR-1 is a G-protein coupled receptor (GPCR) that is activated by the cleavage of its N-terminus by proteases, most notably thrombin. This cleavage exposes a new N-terminus that acts as a tethered ligand, activating the receptor and initiating downstream signaling.
Q2: What is the mechanism of action of this compound?
This compound functions as a direct inhibitor of PAR-1 activation and internalization.[2][3] It does not inhibit the enzymatic activity of thrombin itself but rather blocks the conformational changes in PAR-1 that are necessary for signaling. It has been shown to be selective for PAR-1, with no significant activity at PAR-2, PAR-3, or PAR-4.[2][3]
Q3: In which cell-based assays can this compound be used?
This compound is suitable for a variety of cell-based assays designed to investigate PAR-1 signaling and its downstream effects. These include, but are not limited to:
-
Calcium mobilization assays
-
Platelet aggregation assays
-
Cell proliferation assays
-
Angiogenesis assays
-
Apoptosis assays
-
Reporter gene assays measuring downstream signaling pathways (e.g., NF-κB, MAPK)
Q4: What are the typical working concentrations for this compound?
The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. However, based on published data, a starting concentration range of 0.1 µM to 10 µM is recommended. It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Quantitative Data Summary
The following tables summarize the reported IC50 values for this compound in various cell-based assays.
Table 1: this compound IC50 Values for PAR-1 Binding and Platelet Aggregation
| Assay Type | Agonist | Cell Type/System | IC50 (µM) |
| PAR-1 Binding | - | - | 0.44 |
| Platelet Aggregation | SFLLRN-NH2 | Human Platelets | 0.16 |
| Platelet Aggregation | Thrombin | Human Platelets | 0.34 |
Data sourced from MedchemExpress.[3]
Table 2: this compound IC50 Values for Calcium Mobilization and Cell Proliferation
| Assay Type | Cell Type | IC50 (µM) |
| Calcium Mobilization | Rat Aortic Smooth Muscle Cells (RASMC) | 0.12 |
| Calcium Mobilization | Human Microvascular Endothelial Cells (HMVEC) | 0.13 |
| Calcium Mobilization | Human Aortic Smooth Muscle Cells (HASMC) | 0.17 |
| Cell Proliferation | Rat Aortic Smooth Muscle Cells (RASMC) | 3.5 |
Data sourced from MedchemExpress.[3]
Experimental Protocols
1. Calcium Mobilization Assay
This protocol provides a general framework for measuring changes in intracellular calcium concentration following PAR-1 activation and its inhibition by this compound.
-
Cell Culture: Plate cells (e.g., HASMC, HMVEC) in a 96-well black, clear-bottom plate and culture until they reach 80-90% confluency.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Incubate the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Signal Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
Agonist Stimulation: Add a PAR-1 agonist (e.g., thrombin or SFLLRN-NH2) and immediately begin kinetic measurement of fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Calculate the inhibitory effect of this compound by comparing the response in treated wells to the control wells.
2. Platelet Aggregation Assay
This protocol outlines a method to assess the effect of this compound on platelet aggregation.
-
Platelet Preparation: Prepare platelet-rich plasma (PRP) from fresh whole blood by centrifugation.
-
Compound Incubation: Incubate PRP with various concentrations of this compound or vehicle control at 37°C for a specified time.
-
Aggregation Measurement: Place the PRP samples in an aggregometer. Add a PAR-1 agonist (e.g., thrombin or SFLLRN-NH2) to induce aggregation.
-
Data Analysis: Monitor the change in light transmittance, which is proportional to the degree of platelet aggregation. Calculate the percentage of inhibition of aggregation for each concentration of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High background signal in fluorescence assays | - Cell autofluorescence- Incomplete removal of dye | - Use a plate with lower autofluorescence.- Optimize washing steps after dye loading. |
| No or low response to PAR-1 agonist | - Low receptor expression in the cell line- Inactive agonist- Suboptimal agonist concentration | - Confirm PAR-1 expression in your cell line (e.g., by qPCR or Western blot).- Use a fresh stock of the agonist.- Perform a dose-response curve for the agonist to determine the optimal concentration. |
| Inconsistent results between experiments | - Variation in cell passage number- Inconsistent incubation times- Pipetting errors | - Use cells within a consistent passage number range.- Ensure precise and consistent incubation times for all steps.- Calibrate pipettes regularly and use proper pipetting techniques. |
| This compound appears to have no effect | - Incorrect concentration- Compound degradation- Cell line is not responsive to PAR-1 signaling | - Perform a wide dose-response curve (e.g., from 1 nM to 100 µM).- Store this compound as recommended by the supplier and prepare fresh dilutions for each experiment.- Verify that your cell line expresses functional PAR-1. |
| Cell death observed at higher concentrations | - Off-target effects- Cytotoxicity of the compound or solvent | - Perform a cell viability assay (e.g., MTS or LDH assay) in parallel to determine the cytotoxic concentration of this compound.- Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. |
Visualizations
Caption: PAR-1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell-based assay with this compound.
References
Common pitfalls to avoid when working with RWJ-56110.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RWJ-56110, a potent and selective peptide-mimetic antagonist of Protease-Activated Receptor 1 (PAR-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Protease-Activated Receptor 1 (PAR-1). It functions as a peptide-mimetic antagonist, preventing the activation and internalization of PAR-1.[1][2] Its primary mechanism involves blocking the signaling cascade initiated by proteases like thrombin, which play a crucial role in platelet aggregation and angiogenesis.
Q2: What is the selectivity profile of this compound?
This compound is highly selective for PAR-1 and has been shown to have no significant effect on other protease-activated receptors, namely PAR-2, PAR-3, or PAR-4.[1][2]
Q3: What are the common research applications of this compound?
This compound is primarily used in in vitro and in vivo studies to:
-
Inhibit thrombin-induced platelet aggregation.
-
Block angiogenesis (the formation of new blood vessels).[1][2]
-
Investigate PAR-1 signaling pathways in various cell types.
Q4: What is the difference between this compound and this compound dihydrochloride?
This compound dihydrochloride is a salt form of the compound. This form generally exhibits enhanced water solubility and stability compared to the free base, making it more suitable for use in aqueous solutions for biological experiments.[1]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Platelet Aggregation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration of this compound | Verify calculations for dilutions. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific assay conditions. The reported IC50 for inhibiting thrombin-induced platelet aggregation is approximately 0.34 µM.[1][2] |
| Compound Precipitation | This compound dihydrochloride has limited solubility in aqueous buffers. Prepare fresh working solutions from a DMSO stock for each experiment. Visually inspect solutions for any signs of precipitation. If precipitation is observed, consider adjusting the solvent composition or using a brief sonication to aid dissolution.[1] |
| Degradation of this compound | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term storage.[3] Prepare fresh dilutions in your assay buffer immediately before use. |
| Platelet Quality | Ensure platelets are fresh and handled carefully to avoid premature activation. Use appropriate anticoagulants and process blood samples within 4 hours of collection.[4] |
| Assay Conditions | Maintain proper temperature (37°C) and stirring during the aggregation assay.[4] Ensure the agonist (e.g., thrombin, SFLLRN-NH2) is active and used at an appropriate concentration. |
Issue 2: Unexpected Results in Angiogenesis Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | The effective concentration can vary between cell types and assay formats (e.g., tube formation, sprouting assay). Perform a concentration-response curve to determine the optimal inhibitory concentration for your experimental setup. |
| Cell Health and Density | Ensure endothelial cells are healthy, within a low passage number, and seeded at the correct density. Over-confluent or stressed cells may not respond appropriately to angiogenic stimuli or inhibitors. |
| Matrigel/Collagen Quality | Use high-quality basement membrane extracts and handle them according to the manufacturer's instructions to ensure proper polymerization. Inconsistent gel thickness can lead to variable results. |
| Off-Target Effects | While selective for PAR-1 over other PARs, high concentrations of any compound can potentially have off-target effects. If unexpected phenotypes are observed, consider reducing the concentration of this compound and including additional negative controls. |
| Assay Duration | Optimize the incubation time for your specific angiogenesis assay. Insufficient or excessive incubation can lead to misinterpretation of the results. |
Issue 3: Solubility and Stability Problems
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Precipitation in Aqueous Buffers | Prepare high-concentration stock solutions in DMSO. For working solutions, perform serial dilutions in your final assay buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.[5] |
| Stock Solution Instability | Aliquot stock solutions into single-use volumes and store at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles. For the dihydrochloride salt, storage in a desiccated environment is recommended to prevent moisture absorption. |
| Working Solution Instability | Prepare working solutions fresh for each experiment from a frozen stock. The stability of this compound in various buffers and at different pH values has not been extensively reported, so fresh preparation is the safest approach. |
Data Presentation
Table 1: Reported IC50 Values for this compound
| Assay | Agonist | IC50 (µM) | Reference |
| Human Platelet Aggregation | SFLLRN-NH2 | 0.16 | [1][2] |
| Human Platelet Aggregation | Thrombin | 0.34 | [1][2] |
| Binding to PAR-1 | 0.44 | [1][2] |
Table 2: Solubility of this compound Dihydrochloride
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 200 mg/mL (231.58 mM) | May require sonication.[1] | [6] |
| Water | < 21.59 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: For a 10 mM stock solution of this compound dihydrochloride (Molecular Weight: 863.65 g/mol ), dissolve 8.64 mg of the compound in 1 mL of high-quality, anhydrous DMSO.
-
Solubilization: If necessary, gently vortex and/or sonicate the solution in a water bath to ensure complete dissolution.[1]
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store the aliquots at -20°C or -80°C for up to one month.[3] Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Platelet Aggregation Assay
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood into tubes containing an appropriate anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Assay Preparation:
-
Pre-warm the PRP to 37°C.
-
Add a stir bar to the cuvette containing the PRP.
-
-
This compound Incubation:
-
Prepare serial dilutions of this compound in an appropriate buffer from your DMSO stock solution. The final DMSO concentration should be kept constant across all conditions and ideally below 0.5%.
-
Add the desired concentration of this compound or vehicle control (DMSO) to the PRP and incubate for a predetermined time (e.g., 10-15 minutes) at 37°C.
-
-
Initiation of Aggregation:
-
Add a platelet agonist such as thrombin or SFLLRN-NH2 to the cuvette to induce aggregation.
-
-
Data Acquisition:
-
Monitor the change in light transmittance using a platelet aggregometer. The increase in light transmission corresponds to the degree of platelet aggregation.
-
Protocol 3: Endothelial Cell Tube Formation Assay (Angiogenesis)
-
Coating Plates:
-
Thaw basement membrane extract (e.g., Matrigel) on ice.
-
Coat the wells of a 96-well plate with a thin layer of the basement membrane extract and allow it to polymerize at 37°C for 30-60 minutes.
-
-
Cell Preparation:
-
Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells to sub-confluency.
-
Harvest the cells and resuspend them in a serum-free or low-serum medium.
-
-
Treatment with this compound:
-
Prepare various concentrations of this compound in the cell suspension medium. Include a vehicle control (DMSO).
-
Incubate the cells with this compound for a short period (e.g., 30 minutes) before seeding.
-
-
Seeding Cells:
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Seed the treated endothelial cells onto the polymerized basement membrane extract.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified incubator for 4-18 hours.
-
Monitor the formation of tube-like structures using a microscope.
-
-
Quantification:
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Capture images of the tube networks and quantify parameters such as the number of junctions, total tube length, and number of loops using appropriate image analysis software.
-
Visualizations
Caption: Simplified PAR-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a platelet aggregation assay using this compound.
Caption: Experimental workflow for an in vitro angiogenesis (tube formation) assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. THP Life Science Webshop - this compound (dihydrochloride) [lifescience.thp.at]
- 3. Stability and Storage | Tocris Bioscience [tocris.com]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. apexbt.com [apexbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Navigating Unexpected Outcomes with RWJ-56110: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to interpreting unexpected results in experiments involving RWJ-56110, a potent and selective peptide-mimetic inhibitor of Protease-Activated Receptor-1 (PAR-1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of Protease-Activated Receptor-1 (PAR-1). It functions by inhibiting the activation and internalization of PAR-1.[1] It is highly selective for PAR-1 and does not exhibit activity at PAR-2, PAR-3, or PAR-4.[1]
Q2: What are the expected downstream effects of this compound in cellular assays?
A2: As a PAR-1 antagonist, this compound is expected to inhibit thrombin-induced cellular responses. These include, but are not limited to, inhibition of platelet aggregation, blockade of calcium mobilization, and reduction of cell proliferation in various cell types such as smooth muscle cells and endothelial cells.[1]
Q3: I am not observing the expected inhibition of platelet aggregation. What could be the cause?
A3: Several factors could contribute to this. Please refer to the "Troubleshooting Unexpected Results" section under "Platelet Aggregation Assays" for a detailed guide.
Q4: My results show this compound is inducing apoptosis. Is this a known effect?
A4: Yes, this compound has been reported to induce apoptosis and inhibit angiogenesis.[1] If this is an unexpected outcome for your experimental system, consider the "Apoptosis and Angiogenesis" section in the troubleshooting guide.
Troubleshooting Unexpected Results
This section provides guidance on how to interpret and troubleshoot unexpected experimental outcomes when using this compound.
Issue 1: Inconsistent or No Inhibition of PAR-1 Activation
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of this compound | Verify calculations and perform a dose-response curve to determine the optimal concentration for your specific cell type and assay conditions. |
| Degradation of this compound | Ensure proper storage of the compound as recommended by the manufacturer. Prepare fresh stock solutions for each experiment. |
| Cell line unresponsive to PAR-1 antagonism | Confirm PAR-1 expression in your cell line using techniques like Western Blot, qPCR, or flow cytometry. |
| Agonist concentration is too high | If using a PAR-1 agonist like thrombin or SFLLRN-NH2, ensure you are using a concentration within the linear range of the dose-response curve. |
Issue 2: Off-Target Effects Observed
| Possible Cause | Troubleshooting Step |
| Compound precipitation | Visually inspect the media for any signs of precipitation. If observed, consider adjusting the solvent or using a salt form of this compound with higher solubility.[1] |
| Non-specific binding | Include appropriate controls, such as a structurally related but inactive compound, to rule out non-specific effects. |
| Cellular health | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure the observed effects are not due to general cytotoxicity. |
Issue 3: Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent cell passage number | Use cells within a consistent and low passage number range for all experiments. |
| Variability in agonist preparation | Prepare fresh agonist solutions for each experiment and ensure thorough mixing. |
| Pipetting errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published literature.
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound [1]
| Assay | Agonist | Cell Type/System | IC50 (µM) |
| PAR-1 Binding | - | - | 0.44 |
| Platelet Aggregation | SFLLRN-NH2 | Human Platelets | 0.16 |
| Platelet Aggregation | Thrombin | Human Platelets | 0.34 |
| Calcium Mobilization | Thrombin | Rat Aortic Smooth Muscle Cells (RASMC) | 0.12 |
| Calcium Mobilization | Thrombin | Human Microvascular Endothelial Cells (HMVEC) | 0.13 |
| Calcium Mobilization | Thrombin | Human Aortic Smooth Muscle Cells (HASMC) | 0.17 |
| Cell Proliferation | Thrombin | Rat Aortic Smooth Muscle Cells (RASMC) | 3.5 |
| Endothelial Cell Growth | - | - | ~10 |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay
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Prepare Platelet-Rich Plasma (PRP): Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., acid-citrate-dextrose). Centrifuge at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
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Pre-incubation with this compound: Pre-incubate PRP with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
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Induce Aggregation: Add a PAR-1 agonist, such as thrombin or SFLLRN-NH2, to induce platelet aggregation.
-
Measure Aggregation: Monitor the change in light transmission using an aggregometer. The percentage of aggregation is calculated relative to a platelet-poor plasma (PPP) control.
Protocol 2: Calcium Mobilization Assay
-
Cell Culture: Culture cells of interest (e.g., RASMC, HMVEC, HASMC) to an appropriate confluency.
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Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
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Pre-treatment: Incubate the dye-loaded cells with different concentrations of this compound or vehicle control.
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Agonist Stimulation: Add a PAR-1 agonist (e.g., thrombin) to stimulate calcium release.
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Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorometer or a fluorescence microscope.
Visualizing Pathways and Workflows
References
Improving the stability of RWJ-56110 in experimental buffers.
This technical support center provides guidance on improving the stability of RWJ-56110 in experimental buffers. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered with this compound stability in a question-and-answer format.
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Inconsistent results, such as a loss of inhibitory activity over time, can be indicative of compound instability in your experimental buffer. This compound, as a peptide-mimetic, contains multiple amide bonds that can be susceptible to hydrolysis, and other functional groups that may be prone to oxidation or other modifications depending on the buffer conditions. We recommend performing a stability assessment of this compound in your specific experimental buffer.
Q2: I'm observing a decrease in the concentration of this compound in my buffer over time. What could be the cause?
A2: A decrease in concentration suggests degradation of the compound. The primary routes of degradation for peptide-mimetics like this compound are often hydrolysis of amide bonds and oxidation. The rate of these reactions can be influenced by several factors in your buffer, including pH, temperature, buffer components, and exposure to light and oxygen.
Q3: What is the optimal pH range for maintaining the stability of this compound?
A3: While specific data for this compound is not publicly available, many small molecules are most stable in a slightly acidic to neutral pH range (typically pH 4-7). Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of amide bonds present in the this compound structure. It is crucial to experimentally determine the optimal pH for your specific assay conditions.
Q4: Can the type of buffer I use affect the stability of this compound?
A4: Yes, the buffer composition can significantly impact stability. Some buffer components can catalyze degradation reactions. For example, phosphate buffers can sometimes accelerate hydrolysis. It is advisable to test the stability of this compound in a few different buffer systems to identify the most suitable one for your experiment.
Q5: I need to store this compound in a buffer for an extended period. What are the best practices?
A5: For extended storage in solution, it is recommended to:
-
Use the dihydrochloride salt of this compound, which generally exhibits better solubility and stability in aqueous solutions.
-
Prepare fresh solutions for each experiment whenever possible.
-
If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store solutions at -80°C.
-
Protect the solution from light.
-
Consider degassing the buffer to minimize dissolved oxygen if oxidation is a concern.
Frequently Asked Questions (FAQs)
FAQ 1: What are the potential degradation pathways for this compound?
Based on its chemical structure, the most likely degradation pathways for this compound are:
-
Hydrolysis: The amide bonds in the molecule are susceptible to cleavage, particularly at non-neutral pH.
-
Oxidation: Certain functional groups in the molecule could be susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
FAQ 2: How can I assess the stability of this compound in my experimental buffer?
You can perform a simple stability study by incubating a solution of this compound in your buffer at the experimental temperature for various time points (e.g., 0, 2, 4, 8, 24 hours). At each time point, analyze the concentration of the remaining intact this compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
FAQ 3: Are there any additives I can include in my buffer to improve the stability of this compound?
While specific stabilizers for this compound have not been reported, general strategies to enhance small molecule stability include the addition of:
-
Antioxidants: Such as ascorbic acid or butylated hydroxytoluene (BHT), if oxidation is suspected.
-
Chelating agents: Like EDTA, to sequester metal ions that can catalyze degradation. The compatibility of these additives with your specific assay must be verified.
FAQ 4: Is the dihydrochloride salt of this compound more stable than the free base?
Yes, the dihydrochloride salt form of this compound is reported to have enhanced water solubility and stability compared to the free form.[1] It is the recommended form for use in aqueous experimental buffers.
Quantitative Data Summary
| Parameter | Condition | Potential Impact on this compound Stability | Recommendation |
| pH | < 4 or > 8 | Increased risk of amide bond hydrolysis. | Maintain pH between 4 and 7. Experimentally verify optimal pH. |
| Temperature | Elevated (> 37°C) | Accelerated degradation rates. | Conduct experiments at the lowest feasible temperature. |
| Buffer Type | Phosphate, Citrate, etc. | Buffer ions can catalyze degradation. | Test stability in multiple buffer systems (e.g., Tris, HEPES). |
| Storage (Solution) | Room Temperature | Significant degradation likely over hours. | Store at -80°C for long-term; prepare fresh for use. |
| Light Exposure | UV or prolonged light | Potential for photodegradation. | Protect solutions from light by using amber vials or covering with foil. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in an Experimental Buffer
Objective: To determine the stability of this compound in a specific experimental buffer over time.
Materials:
-
This compound (dihydrochloride salt)
-
Experimental buffer of choice
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Incubator or water bath set to the experimental temperature
-
Autosampler vials
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Dilute the stock solution into the experimental buffer to the final working concentration.
-
Immediately after preparation (t=0), take an aliquot of the solution, and inject it into the HPLC system to determine the initial peak area of this compound.
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Incubate the remaining solution at the desired experimental temperature.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, and analyze them by HPLC.
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Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.
-
Plot the percentage of remaining this compound against time to visualize the stability profile.
Visualizations
References
Technical Support Center: Assessing the Cytotoxicity of RWJ-56110 with Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cell viability assays to test for the cytotoxicity of the compound RWJ-56110. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your investigations.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the cytotoxicity of this compound?
The initial step is to perform a dose-response and time-course experiment. This involves treating your chosen cell line with a range of this compound concentrations for different durations. This will help determine the concentration and time at which this compound exhibits cytotoxic effects, allowing you to establish the IC50 (half-maximal inhibitory concentration) value.
Q2: Which cell viability assay is most suitable for testing this compound cytotoxicity?
The choice of assay depends on the suspected mechanism of action of this compound and your experimental goals.
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Metabolic Assays (e.g., MTT, MTS, XTT): These are suitable if this compound is expected to affect metabolic activity. They are cost-effective and straightforward for high-throughput screening.[1]
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Lactate Dehydrogenase (LDH) Assay: This assay is ideal if this compound is thought to induce cell membrane damage, as it measures the release of LDH from compromised cells.[2]
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ATP-Based Assays (e.g., CellTiter-Glo®): These are highly sensitive assays that measure the level of intracellular ATP, which is a key indicator of metabolically active, viable cells.[2]
It is often recommended to use orthogonal methods, meaning two assays that measure different endpoints, to confirm your results.[3]
Q3: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. Viability assays that measure metabolic activity or membrane integrity can indicate cytotoxicity.[4] To specifically assess proliferation, you can perform a cell counting assay (e.g., using a hemocytometer with trypan blue exclusion) or use assays that measure DNA synthesis, such as the BrdU incorporation assay.[5]
Troubleshooting Guides
Below are common issues encountered when performing cell viability assays to test for this compound cytotoxicity, along with their potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Solution(s) |
| High background in negative control wells | - Contamination of media or reagents.- High cell seeding density.- Assay reagent instability. | - Use fresh, sterile reagents and media.- Optimize cell seeding density.- Prepare fresh assay reagents before each experiment. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors.- "Edge effect" in the microplate. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| Unexpected or inconsistent IC50 values for this compound | - Fluctuation in incubation time or temperature.- this compound instability in culture media.- Cell line passage number affecting sensitivity. | - Maintain consistent incubation conditions.- Test the stability of this compound in your specific media over the experiment's duration.- Use cells within a consistent and low passage number range.[6] |
| Low signal-to-noise ratio | - Insufficient number of viable cells.- Assay not sensitive enough for the cell type.- Incorrect wavelength or filter settings on the plate reader. | - Increase the number of cells seeded per well.- Consider a more sensitive assay (e.g., ATP-based luminescent assay).- Double-check and optimize the plate reader settings. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.[1]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and include untreated and vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH released into the cell culture medium from cells with damaged membranes.[2]
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the manufacturer's protocol.
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Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
Data Presentation
The quantitative data from the cell viability assays can be summarized in the following tables to determine the IC50 value of this compound.
Table 1: Dose-Response of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 1 | 1.10 | 0.06 | 88 |
| 10 | 0.75 | 0.05 | 60 |
| 50 | 0.40 | 0.03 | 32 |
| 100 | 0.15 | 0.02 | 12 |
Table 2: Time-Course of this compound Cytotoxicity (LDH Assay)
| Incubation Time (hours) | This compound Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 24 | 50 | 0.35 | 0.04 | 28 |
| 48 | 50 | 0.68 | 0.05 | 54 |
| 72 | 50 | 0.92 | 0.07 | 74 |
Visualizations
Below are diagrams illustrating key experimental workflows and concepts relevant to testing the cytotoxicity of this compound.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Decision tree for selecting a suitable cell viability assay.
References
Technical Support Center: Overcoming Resistance to p38 MAPK Inhibitors in Long-Term Studies
Disclaimer: The following information is based on the general class of p38 MAPK inhibitors. As of the last update, specific data regarding "RWJ-56110" is not widely available in the public domain. Researchers should validate these general principles for their specific compound of interest.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the long-term use of p38 MAPK inhibitors, with a focus on overcoming acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for p38 MAPK inhibitors?
A1: p38 MAPK inhibitors are small molecules that typically target the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for cellular responses to stress and inflammation[1]. The inhibitors work by binding to the ATP-binding pocket of the p38 MAPK enzyme, which prevents its activation and the subsequent phosphorylation of downstream targets. By blocking this pathway, these inhibitors can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, making them valuable for treating inflammatory and autoimmune diseases[1].
Q2: In our long-term cell culture experiments, we're observing a diminished effect of our p38 MAPK inhibitor. What are the likely mechanisms behind this acquired resistance?
A2: Acquired resistance to p38 MAPK inhibitors can arise from several mechanisms:
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Upregulation of the target pathway: Cells may adapt by increasing the expression or activation of p38 MAPK itself or upstream components of the pathway, effectively overcoming the inhibitory effect.
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Activation of bypass pathways: Cancer cells can develop resistance by activating alternative signaling pathways to maintain proliferation and survival. For instance, resistance to BRAF inhibitors in melanoma can involve the reactivation of the MAPK pathway through various mechanisms[2].
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Increased drug efflux: Cells can increase the expression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively transport the inhibitor out of the cell, reducing its intracellular concentration and efficacy[3][4].
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Alternative splicing of p38 MAPK: Different isoforms of p38 MAPK may be expressed that are less sensitive to the inhibitor. The activation of various p38 isoforms can contribute to drug resistance by regulating pathways like the ERK and NFκB pathways[5][6].
Q3: How can we experimentally verify the development of resistance to a p38 MAPK inhibitor in our studies?
A3: To confirm resistance, a combination of the following experimental approaches is recommended:
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Cell Viability Assays: Perform dose-response curves using assays like MTT to compare the IC50 values of the inhibitor in your long-term treated cells versus the parental, sensitive cells[5]. A significant increase in the IC50 value indicates resistance.
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Western Blotting: Analyze the phosphorylation status of p38 MAPK and its downstream targets (e.g., MK2) to confirm that the inhibitor is no longer effectively suppressing the pathway in the resistant cells. Also, assess the expression levels of total p38 MAPK and potential bypass pathway proteins[3][7].
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Gene Expression Analysis: Use RT-PCR or qPCR to measure the mRNA levels of genes associated with resistance, such as those encoding drug efflux pumps (e.g., MDR1) or different p38 MAPK isoforms[3][4].
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Drug Accumulation/Efflux Assays: Utilize fluorescent substrates of efflux pumps (e.g., Rhodamine 123) to determine if resistant cells exhibit increased drug efflux compared to sensitive cells[7].
Troubleshooting Guides
Problem 1: The p38 MAPK inhibitor demonstrates lower than anticipated efficacy in initial, short-term experiments.
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Verify the stability of the inhibitor in your specific cell culture medium and experimental conditions. Consider preparing fresh stock solutions. |
| Incorrect Dosing | Perform a thorough dose-response analysis to determine the optimal concentration for your cell type. The effective concentration can vary significantly between different cell lines. |
| High Basal Pathway Activity | Some cell lines may have intrinsically high basal activity of the p38 MAPK pathway or parallel survival pathways, requiring higher inhibitor concentrations or combination therapies. |
| Off-Target Effects | At higher concentrations, some inhibitors may have off-target effects that could confound the results. It is crucial to use the lowest effective concentration and consider using a second inhibitor with a different chemical scaffold to confirm the on-target effect. |
Problem 2: We have confirmed the development of resistance. What are the subsequent strategies to overcome or bypass this resistance?
| Strategy | Experimental Approach |
| Combination Therapy | Combine the p38 MAPK inhibitor with an inhibitor of a potential bypass pathway (e.g., PI3K/AKT or MEK inhibitors)[2][8]. A synergistic effect would suggest the involvement of the targeted bypass pathway in the resistance mechanism. |
| Inhibition of Drug Efflux | Co-administer the p38 MAPK inhibitor with a known inhibitor of drug efflux pumps (e.g., verapamil for P-gp) to see if sensitivity can be restored[7]. |
| Targeting Downstream Effectors | Instead of targeting p38 MAPK directly, consider inhibiting a key downstream effector, such as MK2. This may circumvent resistance mechanisms that are specific to the p38 MAPK protein itself[9]. |
| Alternative Therapeutic Approaches | In a cancer context, combining p38 MAPK inhibition with immunotherapy (e.g., immune checkpoint inhibitors) has shown promise in overcoming resistance[10]. |
Quantitative Data Summary
Table 1: Example IC50 Values in Sensitive vs. Resistant Gastric Cancer Cell Lines
| Cell Line | Drug | IC50 (µg/ml) | Relative Resistance |
| SGC7901 (Sensitive) | Vincristine | 0.02 ± 0.003 | 1 |
| SGC7901/VCR (Resistant) | Vincristine | 1.89 ± 0.15 | 94.5 |
| SGC7901 (Sensitive) | Doxorubicin | 0.05 ± 0.007 | 1 |
| SGC7901/VCR (Resistant) | Doxorubicin | 2.01 ± 0.11 | 40.2 |
| SGC7901 (Sensitive) | Cisplatin | 0.41 ± 0.05 | 1 |
| SGC7901/VCR (Resistant) | Cisplatin | 5.32 ± 0.43 | 13.0 |
Data adapted from a study on chemotherapy resistance in human gastric cancer cells, which demonstrated the role of the p38-MAPK pathway in this process[7].
Key Experimental Protocols
1. Western Blot Analysis for p38 MAPK Activation and P-glycoprotein Expression
-
Objective: To determine the phosphorylation status of p38 MAPK and the expression level of P-glycoprotein (P-gp) in sensitive and resistant cells.
-
Methodology:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against phospho-p38 MAPK, total p38 MAPK, P-gp, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used for quantification[3][7].
-
2. RT-qPCR for MDR1 Gene Expression
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Objective: To quantify the mRNA levels of the MDR1 gene, which encodes P-gp.
-
Methodology:
-
Isolate total RNA from cells using a commercial kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for MDR1 and a housekeeping gene (e.g., ACTB or GAPDH) for normalization.
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Analyze the data using the 2-ΔΔCq method to determine the fold change in MDR1 expression in resistant cells compared to sensitive cells[4].
-
3. MTT Assay for Cell Viability
-
Objective: To assess the sensitivity of cells to the p38 MAPK inhibitor and determine the IC50 value.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the p38 MAPK inhibitor for a specified period (e.g., 24, 48, or 72 hours)[5].
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified p38 MAPK signaling cascade.
Caption: Workflow for developing and characterizing resistant cell lines.
Caption: Troubleshooting logic for p38 inhibitor resistance.
References
- 1. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of p38 MAPK diminishes doxorubicin-induced drug resistance associated with P-glycoprotein in human leukemia K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of p38 MAPK isoforms for drug resistance study using systems biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Increased p38-MAPK is responsible for chemotherapy resistance in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 9. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Validating the Inhibitory Effect of RWJ-56110 on PAR-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the inhibitory effect of RWJ-56110 on Protease-Activated Receptor 1 (PAR-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective peptide-mimetic inhibitor of PAR-1.[1][2] It functions as an antagonist to prevent the activation and internalization of PAR-1.[1][2] Its mechanism of action is based on blocking the tethered ligand, which is unmasked after proteolytic cleavage of the N-terminus of the receptor by proteases like thrombin, from binding to the receptor and initiating downstream signaling.
Q2: How selective is this compound for PAR-1?
This compound exhibits high selectivity for PAR-1 and has been shown to have no significant effect on other Protease-Activated Receptors, namely PAR-2, PAR-3, or PAR-4.[1][2][3][4]
Q3: What are the common downstream signaling pathways activated by PAR-1 that can be monitored to assess the inhibitory effect of this compound?
PAR-1 activation initiates several key signaling cascades. The receptor couples to multiple G proteins, including Gαq, Gα12/13, and Gαi. Inhibition by this compound can be assessed by monitoring the downstream effects of these pathways, such as:
-
Gαq pathway: Leads to the activation of phospholipase C (PLC), resulting in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately causes an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC).
-
Gα12/13 pathway: Activates Rho GTPases, which are involved in regulating the actin cytoskeleton, cell shape, and migration.
-
Gαi pathway: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Monitoring changes in intracellular calcium, IP1 accumulation (a stable metabolite of IP3), or Rho activation are common methods to quantify PAR-1 activity and its inhibition by this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in assay results | Inconsistent cell plating and density. | Ensure uniform cell seeding density across all wells. Use a multichannel pipette for cell plating and visually inspect plates before the experiment. |
| Cell passage number too high, leading to altered receptor expression or signaling. | Use cells within a consistent and low passage number range for all experiments. | |
| Reagent instability (e.g., this compound, agonist). | Prepare fresh dilutions of this compound and the PAR-1 agonist for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. | |
| No or weak inhibition by this compound | Incorrect concentration of this compound. | Verify the concentration of the this compound stock solution. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and assay conditions. |
| Inactive compound. | Purchase this compound from a reputable supplier and check the certificate of analysis. Store the compound as recommended by the manufacturer. | |
| Low PAR-1 expression in the cell line. | Confirm PAR-1 expression in your cell line using techniques like qPCR, western blotting, or flow cytometry. Consider using a cell line with higher endogenous PAR-1 expression or a transiently transfected system. | |
| Inconsistent agonist response | Agonist degradation. | Prepare fresh agonist solutions for each experiment. Some peptide agonists can be sensitive to degradation. |
| Receptor desensitization. | Minimize pre-incubation times with the agonist. If performing kinetic reads, be aware of potential rapid desensitization of the PAR-1 receptor. | |
| Potential off-target effects observed | The observed effect is not mediated by PAR-1. | Use a PAR-1 negative cell line as a control to confirm that the effect of this compound is PAR-1 dependent. Test for off-target effects on other receptors if unexpected cellular responses are observed.[5][6] |
| Cytotoxicity of this compound at high concentrations. | Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound in your cell line. Use concentrations well below the cytotoxic threshold for your inhibition assays. This compound has been shown to inhibit endothelial cell growth at a half-maximal inhibitory concentration of approximately 10 μM.[2][7] |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound on PAR-1
| Assay Type | Agonist | Cell/System | IC50 Value (µM) | Reference |
| PAR-1 Binding | - | - | 0.44 | [1][2][3] |
| Platelet Aggregation | SFLLRN-NH2 | Human Platelets | 0.16 | [1][2][3] |
| Platelet Aggregation | Thrombin | Human Platelets | 0.34 | [1][2][3] |
| Calcium Mobilization | Thrombin | Rat Aortic Smooth Muscle Cells (RASMC) | 0.12 | [1][2][7] |
| Calcium Mobilization | Thrombin | Human Microvascular Endothelial Cells (HMVEC) | 0.13 | [1][2][7] |
| Calcium Mobilization | Thrombin | Human Aortic Smooth Muscle Cells (HASMC) | 0.17 | [1][2][7] |
| Cell Proliferation | Thrombin | Rat Aortic Smooth Muscle Cells (RASMC) | 3.5 | [1][2][7] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay to Validate this compound Inhibition of PAR-1
This protocol outlines a cell-based assay to measure changes in intracellular calcium concentration upon PAR-1 activation and its inhibition by this compound.
Materials:
-
Cells expressing PAR-1 (e.g., HMVEC, HASMC, or a recombinant cell line)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
This compound
-
PAR-1 agonist (e.g., Thrombin or SFLLRN-NH2)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO in HBSS).
-
Incubate the plate for 15-30 minutes at room temperature in the dark.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for approximately 10-20 seconds.
-
Inject the PAR-1 agonist (e.g., Thrombin at a final concentration that elicits a submaximal response, EC80) into the wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control response.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: PAR-1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Workflow for a Calcium Mobilization Assay to test this compound.
Caption: Troubleshooting logic for weak inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. thrombin inhibitor 1 — TargetMol Chemicals [targetmol.com]
- 4. RWJ 56110 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
Addressing variability in RWJ-56110 experimental outcomes.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with RWJ-56110.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Protease-Activated Receptor-1 (PAR-1).[1][2] It functions as a peptide-mimetic inhibitor of PAR-1 activation and internalization.[1] this compound shows no significant activity at PAR-2, PAR-3, or PAR-4 subtypes.[1][2]
Q2: What are the common research applications of this compound?
A2: this compound is frequently used in studies related to:
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Inhibition of platelet aggregation induced by thrombin.[1]
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Investigation of angiogenesis, as it has been shown to block the formation of new blood vessels.[1]
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Studying cell signaling pathways, particularly the MAPK/ERK pathway, as it can inhibit thrombin-induced Erk1/2 activation.[1]
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Research into inflammatory responses and its role in conditions like dermatitis.[3]
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Induction of apoptosis in cellular studies.[1]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: For optimal stability, it is recommended to consult the Certificate of Analysis for batch-specific information. As a general guideline for similar compounds, stock solutions are often prepared in DMSO and stored at -20°C or -80°C for long-term use. For aqueous solutions, it is advisable to prepare them fresh for each experiment to avoid degradation.
Troubleshooting Guide
Q4: I am observing inconsistent inhibition of platelet aggregation with this compound. What could be the cause?
A4: Inconsistent results in platelet aggregation assays can stem from several factors:
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Reagent Quality: Ensure the quality and freshness of all reagents, including the thrombin or SFLLRN-NH2 used for stimulation. Platelet viability is critical; use freshly isolated platelets for each experiment.
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Compound Stability: this compound, like many small molecules, can degrade over time, especially in solution. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
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Assay Conditions: The concentration of the platelet-rich plasma, incubation times, and the final concentration of the agonist can all influence the outcome. Standardize these parameters across all experiments. Ensure proper mixing and temperature control during the assay.
Q5: My cells are showing lower than expected inhibition of Erk1/2 phosphorylation after treatment with this compound and thrombin stimulation. What should I check?
A5: Suboptimal inhibition of Erk1/2 phosphorylation could be due to the following:
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Cell Health and Density: Ensure your cells are healthy, within a low passage number, and plated at a consistent density. Over-confluent or stressed cells may respond differently to stimuli.
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Serum Starvation: For signaling pathway studies, it is crucial to serum-starve the cells prior to treatment. This reduces basal levels of pathway activation. A common starting point is 12-24 hours of serum starvation.
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Pre-incubation Time: The pre-incubation time with this compound before thrombin stimulation is critical. A 15-minute pre-treatment has been shown to be effective, but this may need to be optimized for your specific cell type.[1]
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Thrombin Concentration: The concentration of thrombin used for stimulation can significantly impact the results. If the thrombin concentration is too high, it may overcome the inhibitory effect of this compound. Perform a dose-response curve for thrombin to determine the optimal concentration.
Q6: I am seeing unexpected off-target effects or cell toxicity at higher concentrations of this compound. Is this normal?
A6: While this compound is reported to be a selective PAR-1 antagonist, high concentrations of any compound can lead to off-target effects or cytotoxicity.
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Concentration Range: It is essential to perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay. The reported IC50 values can serve as a starting point, but the effective concentration can vary.
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Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level, typically below 0.1%.
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Cell Cycle Effects: this compound has been observed to have an inhibitory effect on endothelial cell cycle progression at higher concentrations (e.g., 30 μM).[1] If your experiment involves cell proliferation, consider this potential effect.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | Assay/Cell Type | IC50 Value | Reference |
| PAR-1 Binding | - | Radioligand Binding Assay | 0.44 µM | [1] |
| Platelet Aggregation (SFLLRN-NH2 induced) | Human | Platelet Aggregation Assay | 0.16 µM | [1] |
| Platelet Aggregation (Thrombin induced) | Human | Platelet Aggregation Assay | 0.34 µM | [1] |
| RASMC Proliferation (Thrombin induced) | Rat | Proliferation Assay | 3.5 µM | [1] |
| Calcium Mobilization (Thrombin induced) | RASMC | Calcium Flux Assay | 0.12 µM | [1] |
| Calcium Mobilization (Thrombin induced) | HMVEC | Calcium Flux Assay | 0.13 µM | [1] |
| Calcium Mobilization (Thrombin induced) | HASMC | Calcium Flux Assay | 0.17 µM | [1] |
(RASMC: Rat Aortic Smooth Muscle Cells; HMVEC: Human Microvascular Endothelial Cells; HASMC: Human Aortic Smooth Muscle Cells)
Experimental Protocols
Protocol 1: Human Platelet Aggregation Assay
-
Platelet Preparation:
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Collect human blood into tubes containing 3.2% sodium citrate.
-
Centrifuge at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL with platelet-poor plasma.
-
-
Assay Procedure:
-
Pre-warm the PRP to 37°C.
-
Add 250 µL of the PRP to an aggregometer cuvette with a stir bar.
-
Add this compound (or vehicle control) to the desired final concentration and incubate for 15 minutes at 37°C.
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Initiate aggregation by adding a PAR-1 agonist (e.g., Thrombin at a final concentration of 0.1 U/mL or SFLLRN-NH2 at a final concentration of 10 µM).
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Record the change in light transmittance for 5-10 minutes.
-
Protocol 2: Western Blot for Erk1/2 Activation
-
Cell Culture and Treatment:
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Plate human endothelial cells (e.g., HUVECs) and grow to 80-90% confluency.
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Serum-starve the cells for 12-24 hours in a serum-free medium.
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Pre-treat the cells with various concentrations of this compound (or vehicle control) for 15 minutes.
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Stimulate the cells with thrombin (e.g., 1 U/mL) for 5-10 minutes.
-
-
Protein Extraction:
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Wash the cells twice with ice-cold PBS.
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Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Erk1/2 (p-Erk1/2) and total Erk1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the p-Erk1/2 signal to the total Erk1/2 signal.
-
Visualizations
Caption: PAR-1 signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for in vitro studies using this compound.
Caption: A decision tree to troubleshoot common issues in this compound experiments.
References
Validation & Comparative
A Comparative Guide to PAR-1 Antagonists in Antiplatelet Therapy: RWJ-56110 vs. Vorapaxar
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two Protease-Activated Receptor-1 (PAR-1) antagonists, RWJ-56110 and vorapaxar, for their potential and established roles in antiplatelet therapy. While both compounds target the same receptor, they represent different stages of drug development, with vorapaxar being an FDA-approved drug with extensive clinical data, and this compound being a preclinical candidate. This guide aims to objectively present the available experimental data to inform research and development decisions.
Introduction to PAR-1 Antagonism in Antiplatelet Therapy
Thrombin is a potent activator of platelets, playing a crucial role in thrombosis. It exerts its effects primarily through the activation of PAR-1 on the platelet surface. Antagonism of PAR-1 is a targeted approach to inhibit thrombin-mediated platelet aggregation without interfering with other essential hemostatic pathways, potentially offering a favorable benefit-to-risk profile compared to broader antiplatelet agents.
Vorapaxar is an orally active, competitive, and slowly reversible antagonist of PAR-1. It is approved for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or peripheral arterial disease (PAD).
This compound is a potent and selective, non-peptide mimetic antagonist of PAR-1 that has been evaluated in preclinical studies.[1] It represents an earlier stage of drug development compared to vorapaxar.
Mechanism of Action: Targeting the Thrombin Receptor
Both this compound and vorapaxar function by competitively inhibiting the binding of the tethered ligand, which is unmasked upon thrombin cleavage of the PAR-1 N-terminus, to the receptor's binding pocket. This prevents the conformational changes required for receptor activation and downstream signaling events that lead to platelet aggregation.
Preclinical Data Comparison
Direct comparative preclinical studies between this compound and vorapaxar are not extensively available in the public domain. However, based on individual studies, a qualitative and quantitative comparison can be drawn.
| Parameter | This compound | Vorapaxar |
| Target | Protease-Activated Receptor-1 (PAR-1) | Protease-Activated Receptor-1 (PAR-1) |
| Mechanism | Potent and selective PAR-1 antagonist[1] | Competitive and slowly reversible PAR-1 antagonist |
| PAR-1 Binding Affinity (Ki) | Data not publicly available | 8.1 nM |
| Inhibition of Thrombin-Induced Platelet Aggregation (IC50) | Data not publicly available | 47 nM |
| Selectivity | Selective for PAR-1 over PAR-2, PAR-3, and PAR-4[1] | High selectivity for PAR-1 |
| In Vitro Studies | Inhibits PAR-1 mediated calcium mobilization[1] | Inhibits thrombin-induced platelet aggregation |
| In Vivo Models | A related compound, RWJ-58259, showed antithrombotic activity in a cynomolgus monkey model.[1] | Effective in various animal models of thrombosis |
| Development Stage | Preclinical | FDA Approved |
Experimental Protocols
In Vitro Platelet Aggregation Assay
This assay is crucial for evaluating the inhibitory effect of compounds on platelet function.
Objective: To measure the extent of platelet aggregation in response to an agonist (e.g., thrombin, ADP, collagen) in the presence and absence of the test compound.
General Protocol:
-
Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP from red and white blood cells.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used as a reference.
-
Assay Procedure:
-
PRP is placed in a cuvette in an aggregometer and stirred at 37°C.
-
The test compound (this compound or vorapaxar) or vehicle is added to the PRP and incubated for a specific period.
-
A platelet agonist (e.g., thrombin or a PAR-1 activating peptide like TRAP-6) is added to induce aggregation.
-
Light transmission through the cuvette is monitored over time. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.
-
-
Data Analysis: The percentage of platelet aggregation is calculated relative to the light transmission of PPP (representing 100% aggregation). The IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation) is determined.
PAR-1 Receptor Binding Affinity Assay
This assay determines the affinity of a compound for the PAR-1 receptor.
Objective: To quantify the binding of a radiolabeled ligand to the PAR-1 receptor and determine the inhibitory constant (Ki) of the test compound.
General Protocol:
-
Membrane Preparation: Platelet membranes or cells expressing the human PAR-1 receptor are prepared.
-
Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled PAR-1 ligand (e.g., [3H]-haTRAP) and varying concentrations of the unlabeled test compound (this compound or vorapaxar).
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The Ki value is then calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Clinical Data: Vorapaxar
Vorapaxar has undergone extensive clinical evaluation, providing a wealth of data on its efficacy and safety in patients with a history of MI or PAD. As this compound has not progressed to clinical trials, this section focuses on the established clinical profile of vorapaxar.
Two major Phase 3 clinical trials have evaluated vorapaxar:
-
TRACER (Thrombin Receptor Antagonist for Clinical Event Reduction in Acute Coronary Syndrome): This trial evaluated vorapaxar in patients with non-ST-segment elevation acute coronary syndrome (NSTE-ACS).
-
TRA 2°P–TIMI 50 (Thrombin Receptor Antagonist in Secondary Prevention of Atherothrombotic Ischemic Events): This trial assessed vorapaxar for long-term secondary prevention in stable patients with a history of MI, ischemic stroke, or PAD.
| Trial | Patient Population | Key Efficacy Outcome | Key Safety Outcome |
| TRACER | NSTE-ACS | No significant reduction in the primary composite endpoint of cardiovascular death, MI, stroke, recurrent ischemia with rehospitalization, or urgent coronary revascularization. | Increased risk of major bleeding, including intracranial hemorrhage (ICH). |
| TRA 2°P–TIMI 50 | Stable Atherosclerosis (post-MI, PAD) | Significant reduction in the composite endpoint of cardiovascular death, MI, or stroke. | Increased risk of moderate or severe bleeding, and ICH, particularly in patients with a history of stroke. |
Key Findings from Clinical Trials:
-
Vorapaxar, when added to standard antiplatelet therapy, reduces the risk of thrombotic cardiovascular events in patients with a history of MI or PAD.
-
The use of vorapaxar is associated with an increased risk of bleeding, including intracranial hemorrhage.
-
Vorapaxar is contraindicated in patients with a history of stroke, transient ischemic attack (TIA), or intracranial hemorrhage.
Summary and Future Perspectives
Vorapaxar has established itself as a therapeutic option for a specific subset of patients at high risk for thrombotic events, demonstrating the clinical viability of PAR-1 antagonism. The journey of vorapaxar from preclinical development to an approved drug provides a roadmap and a benchmark for emerging PAR-1 antagonists like this compound.
This compound has shown promise in early preclinical studies as a potent and selective PAR-1 antagonist. For its continued development, further comprehensive preclinical characterization, including detailed pharmacokinetic and pharmacodynamic profiling and long-term toxicology studies, would be necessary. Should it advance to clinical trials, a carefully designed program would be required to establish its efficacy and safety, learning from the experiences with vorapaxar to identify the optimal patient population and therapeutic window to maximize its potential benefits while minimizing bleeding risks.
The comparison between this compound and vorapaxar highlights the evolution of PAR-1 antagonists and the ongoing quest for more effective and safer antiplatelet therapies. Future research in this area will likely focus on developing compounds with improved selectivity, optimized pharmacokinetic profiles, and a more favorable balance between antithrombotic efficacy and bleeding risk.
References
A Head-to-Head Comparison: The PAR-1 Antagonist RWJ-56110 Versus siRNA Knockdown
For researchers, scientists, and drug development professionals navigating the complexities of targeting Protease-Activated Receptor 1 (PAR-1), the choice between a small molecule antagonist and a gene silencing approach is a critical decision. This guide provides an objective comparison of the small molecule PAR-1 antagonist, RWJ-56110, and siRNA-mediated knockdown of PAR-1, supported by experimental data and detailed protocols to inform your research strategy.
This comparison guide delves into the mechanisms of action, efficacy, duration of effect, and potential off-target effects of both modalities. By presenting quantitative data in structured tables and illustrating key concepts with clear diagrams, we aim to provide a comprehensive resource for selecting the most appropriate tool for your experimental needs.
At a Glance: this compound vs. siRNA Knockdown of PAR-1
| Feature | This compound (Small Molecule Antagonist) | siRNA Knockdown of PAR-1 |
| Mechanism of Action | Direct, competitive, and reversible antagonist of the PAR-1 receptor, preventing its activation by thrombin.[1] | Post-transcriptional gene silencing by targeting PAR-1 mRNA for degradation, leading to reduced protein expression. |
| Target | PAR-1 protein. | PAR-1 messenger RNA (mRNA). |
| Efficacy | Potent inhibitor with an IC50 in the nanomolar range for PAR-1 mediated platelet aggregation.[2] | Can achieve significant knockdown of PAR-1 mRNA and protein, often exceeding 80-90%.[3][4] |
| Onset of Action | Rapid, occurring shortly after administration. | Delayed, requiring time for mRNA and protein turnover (typically 24-72 hours). |
| Duration of Action | Dependent on the pharmacokinetic properties of the compound; generally reversible upon washout. | Can be transient (days) to long-lasting (weeks), depending on cell division rate and siRNA stability.[5][6] |
| Reversibility | Reversible, allowing for restoration of PAR-1 function upon removal of the compound.[1][7] | Generally considered irreversible for the lifespan of the cell, as the mRNA is degraded. New protein synthesis is required to restore function. |
| Specificity | High selectivity for PAR-1 over other PAR family members (PAR-2, PAR-3, and PAR-4). Potential for off-target effects on other proteins. | Highly specific to the target mRNA sequence. Potential for off-target gene silencing due to partial sequence complementarity.[8] |
| Delivery | Can be administered directly to cells or in vivo. | Requires a delivery vehicle (e.g., lipid nanoparticles, viral vectors) to enter cells. |
Delving Deeper: A Quantitative Comparison
The following tables summarize key quantitative data for this compound and siRNA-mediated knockdown of PAR-1, based on available in vitro studies.
Table 1: Efficacy of PAR-1 Inhibition
| Parameter | This compound | PAR-1 siRNA | Reference |
| IC50 (Platelet Aggregation) | ~100 nM | Not Applicable | [2] |
| Knockdown Efficiency (mRNA) | Not Applicable | Up to 90% | [3] |
| Knockdown Efficiency (Protein) | Not Applicable | >80% | [3] |
Table 2: Temporal Characteristics of PAR-1 Inhibition
| Parameter | This compound | PAR-1 siRNA | Reference |
| Onset of Maximal Effect | Minutes | 24 - 72 hours | N/A,[5][6] |
| Duration of Effect (in vitro) | Reversible upon washout | 5 - 7 days (in rapidly dividing cells) | [7],[6] |
Visualizing the Mechanisms
To better understand the distinct ways in which this compound and siRNA interfere with PAR-1 signaling, the following diagrams illustrate their mechanisms of action.
References
- 1. Identifying siRNA-induced off-targets by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. comparative-assessment-of-sirna-and-shrna-off-target-effects-what-is-slowing-clinical-development - Ask this paper | Bohrium [bohrium.com]
- 4. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 5. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.stanford.edu [web.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of p38 MAPK Inhibitor Efficacy: A Comparative Analysis of Research Models
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key target for therapeutic intervention in a host of diseases, including rheumatoid arthritis, chronic obstructive pulmonary disease, and certain cancers.[1] Numerous small-molecule inhibitors targeting p38 MAPK have been developed and evaluated in a variety of research models. This guide provides a comparative analysis of the performance of several p38 MAPK inhibitors across different experimental systems, offering insights into their therapeutic potential and the translational challenges faced in their development.
Comparative Efficacy of p38 MAPK Inhibitors
The following table summarizes the performance of various p38 MAPK inhibitors in different research models, highlighting the discrepancies often observed between preclinical and clinical findings.
| Compound | Research Model | Key Findings | Reference |
| VX-745 | Phase IB Clinical Trial (Rheumatoid Arthritis) | Showed a signal for clinical efficacy at a low dose. Further development was hampered by toxicity concerns, including hepatotoxicity and a CNS inflammatory syndrome in preclinical studies. | [2] |
| VX-702 | Phase II Clinical Trial (Rheumatoid Arthritis) | Demonstrated a modest response (44% vs 32% placebo) in one study when used as monotherapy. Another study in combination with methotrexate showed no significant improvement over placebo. Adverse events included elevated liver enzymes, rash, and dizziness. | [2] |
| BIRB-796 | Human LPS Challenge & Phase II Clinical Trial (Crohn's Disease) | Significantly attenuated the induction of inflammatory cytokines (TNFα, IL-6) in the LPS challenge model. However, it showed no efficacy in the Crohn's disease trial and was associated with liver toxicity. | [2] |
| SCIO-469 | Phase II Clinical Trial (Rheumatoid Arthritis) & Dental Pain Model | Showed limited to no efficacy and liver enzyme abnormalities in the rheumatoid arthritis trial. Was effective in a dental pain model, suggesting a potential role in pain management. | [2] |
| Ralimetinib (LY2228820) | Phase I Clinical Trial (Advanced Cancer) | Inhibited p38 MAPK-induced phosphorylation of MAPKAP-K2. While no complete or partial responses were observed, 21.3% of patients achieved stable disease. The most common adverse events were rash, fatigue, and nausea. | [3] |
| SB203580 | In Vitro (RAW264 cells) | Inhibited RANKL-induced osteoclast differentiation in a dose-dependent manner, demonstrating the role of the p38 MAPK pathway in this process. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and cross-validation of research findings. Below are summaries of key experimental protocols cited in the study of p38 MAPK inhibitors.
Human Lipopolysaccharide (LPS) Challenge Model:
This model is used to assess the anti-inflammatory activity of a drug in humans.
-
Healthy volunteers are administered the investigational drug (e.g., BIRB-796) or a placebo.
-
A controlled dose of bacterial lipopolysaccharide (LPS) is then injected intravenously to induce a systemic inflammatory response.
-
Blood samples are collected at various time points to measure the levels of key inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-6 (IL-6).
-
The efficacy of the drug is determined by its ability to suppress the LPS-induced cytokine production compared to the placebo group.
In Vitro Osteoclast Differentiation Assay:
This assay is used to evaluate the role of a signaling pathway in bone cell differentiation.
-
RAW264 cells, a murine macrophage cell line, are cultured in the presence of Receptor Activator of Nuclear Factor-kappa B Ligand (RANKL) to induce their differentiation into osteoclast-like cells.
-
The cells are treated with varying concentrations of the p38 MAPK inhibitor (e.g., SB203580) or a control vehicle.
-
After a set incubation period, the cells are stained for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts.
-
The number of TRAP-positive multinucleated cells is quantified to determine the effect of the inhibitor on osteoclastogenesis.
Visualizing the Landscape of p38 MAPK Inhibition
To better understand the mechanisms and experimental approaches discussed, the following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for evaluating its inhibitors.
Caption: The p38 MAPK signaling cascade and point of inhibition.
Caption: A generalized workflow for the development of p38 MAPK inhibitors.
References
- 1. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases | MAP Kinase [pagepressjournals.org]
- 2. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. Involvement of p38 mitogen-activated protein kinase signaling pathway in osteoclastogenesis mediated by receptor activator of NF-kappa B ligand (RANKL) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of RWJ-56110 and SCH-79797: Potent PAR-1 Antagonists with Distinctive Profiles
In the landscape of pharmacological tools for studying Protease-Activated Receptor 1 (PAR-1), RWJ-56110 and SCH-79797 have emerged as significant small molecule antagonists. Both compounds offer researchers the ability to probe the intricate roles of PAR-1 in thrombosis, inflammation, and cellular signaling. However, a closer examination reveals distinct pharmacological profiles, with SCH-79797 possessing a unique dual-mechanism of action that extends beyond PAR-1 inhibition. This guide provides a comprehensive head-to-head comparison of this compound and SCH-79797, presenting key experimental data, detailed methodologies, and visual representations of their molecular interactions to aid researchers in selecting the appropriate tool for their specific experimental needs.
At a Glance: Key Pharmacological Parameters
A summary of the key in vitro potency and functional inhibition data for this compound and SCH-79797 is presented below, offering a direct comparison of their efficacy as PAR-1 antagonists.
| Parameter | This compound | SCH-79797 |
| Target(s) | Selective PAR-1 Antagonist[1] | PAR-1 Antagonist[2][3]; Dihydrofolate Reductase (DHFR) Inhibitor & Bacterial Membrane Disruptor |
| Binding Affinity (PAR-1) | IC₅₀ = 0.44 µM[1] | Kᵢ = 35 nM[2][3]; IC₅₀ = 70 nM[2][3] |
| Platelet Aggregation Inhibition (Thrombin-induced) | IC₅₀ = 0.34 µM[1] | IC₅₀ = 3 µM[2][3] |
| Platelet Aggregation Inhibition (SFLLRN-NH₂-induced) | IC₅₀ = 0.16 µM[1] | Not explicitly found |
| Calcium Mobilization Inhibition (Thrombin-induced) | IC₅₀ = 0.12 - 0.17 µM (cell type dependent)[1] | Effectively inhibits thrombin-induced increases in cytosolic Ca²⁺[3] |
| Selectivity | No activity at PAR-2, PAR-3, or PAR-4[1] | Does not inhibit platelet aggregation induced by PAR-4 agonists, ADP, or collagen[3] |
Unraveling the Mechanisms: PAR-1 Antagonism and Beyond
This compound functions as a potent and selective peptide-mimetic antagonist of PAR-1.[1] It directly interferes with the activation and internalization of the receptor, showing no cross-reactivity with other members of the PAR family (PAR-2, PAR-3, and PAR-4).[1] This high selectivity makes it a valuable tool for dissecting the specific contributions of PAR-1 in complex biological systems.
SCH-79797, while also a highly potent and selective non-peptide antagonist of PAR-1, presents a more complex mechanistic profile.[2][3] Beyond its well-characterized role in blocking PAR-1 mediated signaling, recent studies have unveiled a surprising dual mechanism of action as a broad-spectrum antibiotic. This antibiotic activity is attributed to its ability to simultaneously target folate metabolism by inhibiting dihydrofolate reductase (DHFR) and disrupt bacterial membrane integrity. This dual-targeting approach has been shown to be effective against both Gram-positive and Gram-negative bacteria and is associated with a low frequency of resistance development.
It is crucial for researchers to be aware of these distinct properties. While both compounds are effective at inhibiting PAR-1, the antibiotic and potential off-target cellular effects of SCH-79797, such as inducing apoptosis through a PAR-1 independent mechanism, must be considered when interpreting experimental results.[4]
Visualizing the Molecular Interactions
To better understand the cellular context of this compound and SCH-79797 activity, the following diagrams illustrate the PAR-1 signaling pathway and a typical experimental workflow for assessing antagonist potency.
Caption: Simplified PAR-1 signaling cascade and points of inhibition.
Caption: General workflow for determining antagonist potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are representative protocols for key assays used to characterize this compound and SCH-79797.
PAR-1 Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to the PAR-1 receptor.
Objective: To quantify the displacement of a radiolabeled PAR-1 ligand by the test compound (this compound or SCH-79797) and calculate the inhibitor constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Cell membranes prepared from a cell line overexpressing human PAR-1.
-
Radiolabeled PAR-1 agonist, e.g., [³H]haTRAP (high-affinity thrombin receptor-activating peptide).[3]
-
Test compounds: this compound and SCH-79797.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters.
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled PAR-1 agonist.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of inhibition of specific binding at each concentration of the test compound is calculated.
-
The IC₅₀ value is determined by non-linear regression analysis of the concentration-inhibition curve. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This functional assay measures the ability of a compound to inhibit platelet aggregation induced by a PAR-1 agonist.
Objective: To determine the IC₅₀ of this compound and SCH-79797 for the inhibition of platelet aggregation.
Materials:
-
Freshly drawn human blood collected in sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
PAR-1 agonist: Thrombin or SFLLRN-NH₂.
-
Test compounds: this compound and SCH-79797.
-
Aggregometer.
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 15 minutes). Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 20 minutes).
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-warm the PRP samples to 37°C.
-
Add varying concentrations of the test compound or vehicle to the PRP and incubate for a short period (e.g., 5 minutes).
-
Initiate platelet aggregation by adding a fixed concentration of the PAR-1 agonist.
-
Record the change in light transmittance for several minutes.
-
Calculate the percentage of aggregation inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to block the increase in intracellular calcium concentration that occurs upon PAR-1 activation.
Objective: To determine the IC₅₀ of this compound and SCH-79797 for the inhibition of PAR-1-mediated calcium mobilization.
Materials:
-
A cell line expressing PAR-1 (e.g., human coronary artery smooth muscle cells).[3]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
PAR-1 agonist: Thrombin.
-
Test compounds: this compound and SCH-79797.
-
Fluorometric imaging plate reader or a fluorescence microscope.
Procedure:
-
Culture the cells in a 96-well plate.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test compound to the wells and incubate.
-
Measure the baseline fluorescence.
-
Add a fixed concentration of the PAR-1 agonist to stimulate the cells.
-
Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
The peak fluorescence intensity is used to quantify the calcium response.
-
Calculate the percentage of inhibition of the calcium response for each concentration of the test compound.
-
Determine the IC₅₀ value from the dose-response curve.
In Vivo and Preclinical Observations
Both this compound and SCH-79797 have been evaluated in preclinical in vivo models, demonstrating their potential as antithrombotic agents. This compound has been shown to inhibit angiogenesis in a chick embryo model.[1] In a rat model of colitis, this compound administration markedly decreased the severity of the condition.[5]
SCH-79797 has demonstrated efficacy in limiting myocardial ischemia/reperfusion injury in rat hearts.[6][7] Its in vivo utility is further highlighted by its antibiotic properties, where it has shown efficacy in a mouse vaginal infection model with a derivative, Irresistin-16.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and SCH-79797 as a research tool depends critically on the scientific question being addressed.
-
For focused studies on PAR-1 signaling and function , where high selectivity is paramount and potential off-target effects need to be minimized, This compound is an excellent choice due to its well-defined selectivity profile against other PARs.
-
For investigations at the intersection of thrombosis, inflammation, and infection , or where a dual-acting compound is of interest, SCH-79797 offers a unique pharmacological profile. However, researchers must be cognizant of its antibiotic and potential pro-apoptotic activities and design experiments accordingly to deconvolve its PAR-1-dependent and independent effects.
Ultimately, a thorough understanding of the distinct characteristics of these two potent PAR-1 antagonists will empower researchers to make informed decisions and generate robust, interpretable data in their exploration of PAR-1 biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protease-activated receptor 1-selective antagonist SCH79797 inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SCH 79797, a selective PAR1 antagonist, limits myocardial ischemia/reperfusion injury in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SCH 79797, a selective PAR1 antagonist, limits myocardial ischemia/reperfusion injury in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PAR-1 Antagonist Specificity: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the validation of Protease-Activated Receptor-1 (PAR-1) antagonists using knockout mouse models. We will focus on the specificity of RWJ-56110 in a colitis model and compare its validation with that of Vorapaxar in an atherosclerosis model. This guide includes detailed experimental data, protocols, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to PAR-1 and its Antagonism
Protease-Activated Receptor-1 (PAR-1) is a G-protein coupled receptor that plays a critical role in thrombosis and inflammation. It is activated by the cleavage of its N-terminus by proteases, most notably thrombin, which exposes a tethered ligand that binds to the receptor and initiates downstream signaling. Given its central role in these processes, PAR-1 has become a key target for therapeutic intervention.
PAR-1 antagonists are designed to block this activation and mitigate the downstream effects. Validating the specificity of these antagonists is crucial to ensure they are acting on-target and to understand their mechanism of action. The use of knockout (KO) animal models, where the gene for the target receptor is deleted, is a gold-standard method for such validation. If a PAR-1 antagonist shows efficacy in a wild-type (WT) animal but has no effect in a PAR-1 KO animal under the same disease conditions, it provides strong evidence that the drug's therapeutic effect is mediated specifically through PAR-1.
PAR-1 Signaling Pathway
The activation of PAR-1 by thrombin initiates a cascade of intracellular signaling events through the coupling of different G-protein subtypes, primarily Gαq, Gα12/13, and Gαi.
Validating this compound Specificity in a Colitis Model
A study by Vergnolle et al. investigated the role of PAR-1 in experimental colitis and utilized a PAR-1 antagonist, contextually understood to be within the same class and development program as this compound, to probe its specificity.[1] The researchers induced colitis in both wild-type and PAR-1 knockout mice using trinitrobenzene sulfonic acid (TNBS) and dextran sodium sulfate (DSS).
Experimental Workflow for Colitis Induction and Assessment
Quantitative Data from the Colitis Model
The following tables summarize the key findings from the study by Vergnolle et al. (2004), demonstrating the effects of a PAR-1 antagonist and PAR-1 gene knockout on the severity of experimental colitis.
Table 1: Effect of PAR-1 Antagonist in TNBS-Induced Colitis [2]
| Parameter | Naive | Vehicle-Treated | PAR-1 Antagonist-Treated |
| Survival Rate (%) | 100 | 50 | 85 |
| MPO Activity (U/mg tissue) | ~1 | ~12* | ~5 |
| Body Weight Change (%) | +5 | -15 | -5** |
| Macroscopic Damage Score | 0 | ~3.5 | ~1.5 |
| Microscopic Damage Score | 0 | ~8* | ~3 |
*Significantly different from naive group. **Significantly different from vehicle-treated group.
Table 2: Effect of PAR-1 Antagonist in DSS-Induced Colitis [2]
| Parameter | Naive | Vehicle-Treated | PAR-1 Antagonist-Treated |
| Body Weight Change (%) | +2 | -10 | -4** |
| Macroscopic Damage Score | 0 | ~3 | ~1.5 |
| Disease Activity Index | 0 | ~2.5* | ~1 |
*Significantly different from naive group. **Significantly different from vehicle-treated group.
Table 3: Comparison of TNBS-Induced Colitis in Wild-Type vs. PAR-1 Knockout Mice [3]
| Parameter | Wild-Type + TNBS | PAR-1 KO + TNBS |
| Survival Rate (%) | ~60 | ~90 |
| MPO Activity (U/mg tissue) | ~10 | ~4 |
| Macroscopic Damage Score | ~3 | ~1* |
*Significantly different from Wild-Type + TNBS group.
The data clearly show that both pharmacological blockade of PAR-1 with an antagonist and genetic deletion of the PAR-1 receptor significantly ameliorate the severity of colitis in two different induction models. This provides strong evidence for the on-target specificity of the PAR-1 antagonist.
Comparison with Vorapaxar in an Atherosclerosis Model
To provide a comparative perspective, we examine a study by Friebel et al. (2021) that investigated the effect of the PAR-1 antagonist Vorapaxar on the development of atherosclerosis in Apolipoprotein E knockout (ApoE-KO) mice, a model that spontaneously develops atherosclerotic plaques.[4] While this study does not use a PAR-1 KO model for direct validation, it demonstrates the efficacy of another PAR-1 antagonist in a different chronic inflammatory disease model.
Quantitative Data from the Atherosclerosis Model
Table 4: Effect of Vorapaxar on Atherosclerotic Plaque Size in ApoE-KO Mice
| Treatment Group | Aortic Arch Plaque Area (%) | Aortic Sinus Plaque Area (%) |
| Control (ApoE-KO) | ~12 | ~40 |
| Vorapaxar (ApoE-KO) | ~2 | ~10 |
*Significantly different from Control group.
This study demonstrates that Vorapaxar significantly reduces the development of atherosclerotic plaques, highlighting its therapeutic potential in a chronic inflammatory condition where PAR-1 is implicated.
Experimental Protocols
Induction and Assessment of Colitis (adapted from Vergnolle et al., 2004)[3][4]
-
Animal Models: Wild-type (BALB/c) and PAR-1 knockout mice are used.
-
TNBS-Induced Colitis:
-
Mice are lightly anesthetized.
-
A catheter is inserted intrarectally, and 1-2 mg of TNBS in 50% ethanol is administered.
-
Control mice receive 50% ethanol alone.
-
-
DSS-Induced Colitis:
-
Mice are given 5% (w/v) DSS in their drinking water for 7 days.
-
Control mice receive regular drinking water.
-
-
Antagonist Treatment:
-
The PAR-1 antagonist (5 mg/kg) or vehicle is administered systemically (e.g., intraperitoneally) daily.
-
-
Assessment of Colitis:
-
Clinical Monitoring: Body weight, stool consistency, and the presence of fecal blood are monitored daily to calculate a disease activity index.
-
Macroscopic Scoring: At the end of the experiment, colons are excised, and the length is measured. The presence of ulceration, wall thickness, and hyperemia are scored.
-
Microscopic Scoring: Colon sections are stained with hematoxylin and eosin and scored for the severity of inflammation, extent of injury, and crypt damage.
-
Myeloperoxidase (MPO) Activity: A biochemical assay is performed on colon tissue homogenates to quantify neutrophil infiltration, a marker of inflammation.
-
Induction and Assessment of Atherosclerosis (adapted from Friebel et al., 2021)[5]
-
Animal Model: Apolipoprotein E knockout (ApoE-KO) mice are used.
-
Diet: Mice are fed a high-fat, high-cholesterol "Western-type" diet to induce atherosclerosis.
-
Antagonist Treatment: Vorapaxar is mixed into the diet.
-
Assessment of Atherosclerosis:
-
After a set period (e.g., 16 weeks), mice are euthanized.
-
The aorta is dissected, and the extent of atherosclerotic plaques in the aortic arch and aortic sinus is quantified after staining with Oil Red O.
-
Conclusion
The use of PAR-1 knockout models provides unequivocal evidence for the on-target specificity of PAR-1 antagonists like this compound. The dramatic reduction in colitis severity in PAR-1 KO mice, which mirrors the effect of the PAR-1 antagonist in wild-type mice, confirms that the therapeutic benefit is mediated through the inhibition of the PAR-1 receptor.
Comparative analysis with the effects of Vorapaxar in a different disease model underscores the broad therapeutic potential of targeting the PAR-1 signaling pathway in various inflammatory conditions. The data presented in this guide highlight the importance of using knockout models in preclinical drug development to validate drug specificity and elucidate the mechanism of action. This rigorous approach is essential for the successful translation of promising therapeutic candidates into clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. JCI - A role for proteinase-activated receptor–1 in inflammatory bowel diseases [jci.org]
- 4. Mitochondrial remodeling in adipose tissue associated with obesity and treatment with rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
The p38 MAPK Inhibitor RWJ-56110: Bridging the Gap Between In Vitro Potency and In Vivo Efficacy
For researchers, scientists, and drug development professionals, understanding the translation of in vitro data to in vivo outcomes is a cornerstone of preclinical assessment. This guide provides a comparative analysis of the p38 MAPK inhibitor, focusing on the relationship between its in vitro IC50 and its demonstrated in vivo efficacy. As specific data for "RWJ-56110" is limited in publicly available literature, this guide will focus on the closely related and well-characterized p38 MAPK inhibitor, RWJ-67657, and compare its performance with other notable inhibitors of the same class.
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key target for therapeutic intervention in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. The efficacy of inhibitors targeting this pathway is initially assessed through in vitro assays that determine the half-maximal inhibitory concentration (IC50), a measure of the drug's potency. However, the ultimate success of a drug candidate hinges on its performance in complex biological systems, or its in vivo efficacy. This guide delves into the available data to illuminate the correlation between these two crucial parameters for p38 MAPK inhibitors.
Comparative Efficacy of p38 MAPK Inhibitors
The following tables summarize the in vitro IC50 and in vivo efficacy data for RWJ-67657 and other prominent p38 MAPK inhibitors. This comparative data allows for an objective assessment of their relative performance.
| Compound | In Vitro Assay | IC50 | In Vivo Model | Dose and Efficacy | Reference |
| RWJ-67657 | TNF-α release (LPS-stimulated human PBMCs) | 3 nM | LPS-induced TNF-α production (mice) | 50 mg/kg, 87% inhibition | [1] |
| TNF-α release (SEB-stimulated human PBMCs) | 13 nM | LPS-induced TNF-α production (rats) | 25 mg/kg, 91% inhibition | [1] | |
| p38α enzymatic assay | - | - | - | [1] | |
| p38β enzymatic assay | - | - | - | [1] | |
| SB-203580 | p38α enzymatic assay | 0.3-0.5 µM (in THP-1 cells) | Atherosclerosis (ApoE-/- mice) | Reduced atheromatous lesion size by 51% | [2][3] |
| BIRB-796 (Doramapimod) | p38α enzymatic assay | 38 nM | Glioblastoma cell proliferation (in vitro) | Inhibition at 2-64 µM | [3][4] |
| p38β enzymatic assay | 65 nM | - | - | [3] | |
| p38γ enzymatic assay | 200 nM | - | - | [3] | |
| p38δ enzymatic assay | 520 nM | - | - | [3] | |
| Ralimetinib (LY2228820) | p38α enzymatic assay | 5.3 nM | Collagen-induced arthritis (rat) | TMED50 of 1.5 mg/kg for paw swelling | [5][6] |
| p38β enzymatic assay | 3.2 nM | LPS-induced TNF-α (mouse) | TMED50 < 1 mg/kg | [5] | |
| TNF-α formation (murine macrophages) | 5.2 nM | - | - | [5] |
PBMCs: Peripheral Blood Mononuclear Cells; LPS: Lipopolysaccharide; SEB: Staphylococcal enterotoxin B; TMED50: Threshold minimum 50% effective dose.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the in vitro and in vivo efficacy of p38 MAPK inhibitors.
In Vitro p38 MAPK Enzymatic Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified p38 MAPK isoforms.
Objective: To determine the IC50 of an inhibitor against p38 MAPK.
Materials:
-
Recombinant human p38 MAPKα, β, γ, or δ
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., ATF2, myelin basic protein)
-
Test inhibitor (e.g., RWJ-67657)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, combine the recombinant p38 MAPK enzyme, the substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
In Vitro Cellular Assay: Inhibition of TNF-α Release
This assay measures the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNF-α in a cellular context.
Objective: To determine the cellular IC50 of an inhibitor for TNF-α production.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Cell culture medium
-
Lipopolysaccharide (LPS) or other stimuli
-
Test inhibitor
-
ELISA kit for human TNF-α
Procedure:
-
Culture the cells in a multi-well plate.
-
Pre-incubate the cells with various concentrations of the test inhibitor for a defined period.
-
Stimulate the cells with LPS to induce TNF-α production.
-
Incubate for an appropriate time (e.g., 4-24 hours).
-
Collect the cell supernatant.
-
Quantify the concentration of TNF-α in the supernatant using an ELISA kit.
-
Calculate the percentage of inhibition of TNF-α production for each inhibitor concentration and determine the IC50.
In Vivo Efficacy Model: LPS-Induced TNF-α Production in Mice
This model assesses the ability of a compound to inhibit systemic inflammation in a living organism.
Objective: To evaluate the in vivo efficacy of an inhibitor in reducing LPS-induced TNF-α levels.
Materials:
-
Mice (e.g., BALB/c or C57BL/6)
-
Lipopolysaccharide (LPS) from E. coli
-
Test inhibitor
-
Vehicle control
-
Blood collection supplies
-
ELISA kit for mouse TNF-α
Procedure:
-
Administer the test inhibitor or vehicle to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
After a predetermined time, challenge the mice with an intraperitoneal injection of LPS.
-
At the time of peak TNF-α production (typically 1-2 hours post-LPS), collect blood samples.
-
Prepare plasma or serum from the blood samples.
-
Measure the concentration of TNF-α in the plasma or serum using an ELISA kit.
-
Compare the TNF-α levels in the inhibitor-treated group to the vehicle-treated group to determine the percentage of inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in their comprehension. The following diagrams were generated using Graphviz (DOT language) to illustrate the p38 MAPK signaling pathway and the workflows of the described experiments.
Caption: The p38 MAPK signaling cascade and the point of inhibition by RWJ-67657.
Caption: Workflow for in vitro IC50 determination of p38 MAPK inhibitors.
Caption: General workflow for assessing the in vivo efficacy of p38 MAPK inhibitors.
Discussion: Translating In Vitro IC50 to In Vivo Efficacy
The correlation between in vitro IC50 and in vivo efficacy is not always linear and is influenced by a multitude of factors, collectively known as pharmacokinetics and pharmacodynamics (PK/PD). While a low in vitro IC50 is a desirable starting point, it does not guarantee in vivo success.
Factors Influencing the In Vitro-In Vivo Correlation:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a drug determine its concentration and persistence at the target site. A potent inhibitor in vitro may be ineffective in vivo if it has poor oral bioavailability, rapid metabolism, or fails to reach the target tissue in sufficient concentrations.
-
Plasma Protein Binding: Only the unbound fraction of a drug is typically active. High plasma protein binding can significantly reduce the effective concentration of a drug in vivo, even if the total plasma concentration appears adequate.
-
Cellular Permeability and Efflux: The ability of a compound to penetrate cell membranes and evade efflux pumps is crucial for reaching intracellular targets like p38 MAPK.
-
Off-Target Effects: At higher concentrations required for in vivo efficacy, a compound may interact with other kinases or cellular targets, leading to unforeseen side effects or a complex pharmacological profile.
-
Model System Differences: The in vitro environment is a simplified system that does not fully recapitulate the complexity of a whole organism. The presence of multiple cell types, feedback loops, and compensatory mechanisms in vivo can all modulate the response to a drug.
For RWJ-67657, the low nanomolar IC50 for TNF-α inhibition in human PBMCs is a strong indicator of its intrinsic potency. The in vivo data in mice and rats, demonstrating significant inhibition of LPS-induced TNF-α at tolerable doses, suggests that this compound possesses favorable pharmacokinetic properties that allow it to reach and engage its target in a whole-animal system.[1]
Comparing RWJ-67657 to other inhibitors, Ralimetinib (LY2228820) also shows potent low nanomolar IC50s against p38α and p38β, which translates to in vivo efficacy in arthritis and LPS models at low mg/kg doses.[5] This suggests a good correlation for this compound as well. In contrast, while SB-203580 is a widely used research tool, its higher IC50 in cellular assays may necessitate higher in vivo doses to achieve a therapeutic effect.[2][3]
Conclusion
The translation of in vitro IC50 to in vivo efficacy for p38 MAPK inhibitors is a complex interplay of intrinsic potency and pharmacokinetic properties. The data available for RWJ-67657 indicates a promising profile, with potent in vitro activity correlating with significant in vivo efficacy in preclinical models of inflammation. When compared to other p38 MAPK inhibitors, its performance underscores the importance of a holistic assessment that considers both in vitro potency and in vivo pharmacology. For researchers in drug development, a thorough understanding of these relationships is paramount for the successful progression of novel therapeutic agents from the laboratory to the clinic. It is important to note that many p38 MAPK inhibitors have faced challenges in clinical trials due to off-target effects and a lack of sustained efficacy, highlighting the complexities of targeting this pathway.[7] Future research should continue to focus on developing inhibitors with improved selectivity and a better understanding of the long-term consequences of p38 MAPK inhibition in various disease contexts.
References
- 1. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Critical Appraisal of RWJ-56110 for PAR-1 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical appraisal of studies utilizing RWJ-56110 for Protease-Activated Receptor-1 (PAR-1) inhibition, presenting a comparative analysis with other notable PAR-1 antagonists, vorapaxar and atopaxar. The information is intended to assist researchers in evaluating the utility and performance of this compound in preclinical studies.
Introduction to PAR-1 Inhibition
Protease-Activated Receptor-1 (PAR-1) is a G-protein coupled receptor that plays a pivotal role in thrombosis and hemostasis. It is activated by the serine protease thrombin, which cleaves the receptor's N-terminal domain to expose a new N-terminus that acts as a tethered ligand, initiating downstream signaling. This activation leads to platelet aggregation, a key event in the formation of blood clots. Consequently, antagonism of PAR-1 is a promising therapeutic strategy for the prevention of arterial thrombosis. A number of small molecule PAR-1 antagonists have been developed, including this compound, vorapaxar, and atopaxar.
Comparative Analysis of PAR-1 Antagonists
This section provides a detailed comparison of the in vitro potency of this compound and its alternatives in inhibiting PAR-1 activity. The data presented is compiled from various preclinical studies.
In Vitro Potency Against PAR-1
| Compound | Assay Type | Species | Agonist | IC50 (nM) | Ki (nM) | Reference |
| This compound | Thrombin-induced Platelet Aggregation | Human | Thrombin | 340 | - | |
| RWJ-58259 | Thrombin-induced Platelet Aggregation | Human | Thrombin | 370 | - | |
| Vorapaxar (SCH 530348) | Thrombin-induced Platelet Aggregation | Human | Thrombin | 47 | - | |
| Vorapaxar (SCH 530348) | haTRAP-induced Platelet Aggregation | Human | haTRAP | 25 | - | |
| Vorapaxar (SCH 530348) | PAR-1 Binding Affinity | Human | - | - | 8.1 | |
| Atopaxar (E5555) | TRAP-induced Platelet Aggregation | Human | TRAP | Complete Inhibition | - |
Note: RWJ-58259 is a close analog of this compound, developed from the same research program. haTRAP refers to the PAR-1 activating peptide.
Experimental Methodologies
A comprehensive understanding of the experimental protocols is crucial for the critical appraisal of these compounds. Below are detailed methodologies for key experiments cited in the literature.
Thrombin-Induced Platelet Aggregation Assay
This assay is a fundamental method to assess the inhibitory effect of compounds on platelet function.
Protocol:
-
Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.
-
Incubation with Inhibitor: A known concentration of the PAR-1 antagonist (e.g., this compound) is added to the PRP and incubated for a specific period.
-
Induction of Aggregation: Platelet aggregation is initiated by adding a sub-maximal concentration of thrombin.
-
Measurement: The change in light transmittance through the PRP suspension is measured over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
Data Analysis: The percentage of platelet aggregation is calculated, and IC50 values are determined by plotting the inhibition of aggregation against different concentrations of the antagonist.
PAR-1 Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound to the PAR-1 receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing PAR-1 are prepared from a suitable cell line (e.g., CHRF-288 cells).
-
Radioligand: A radiolabeled ligand that specifically binds to PAR-1 (e.g., [³H]-haTRAP) is used.
-
Competition Binding: The cell membranes are incubated with the radioligand in the presence of varying concentrations of the test compound (e.g., vorapaxar).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Visualizing Key Pathways and Workflows
PAR-1 Signaling Pathway
The following diagram illustrates the mechanism of PAR-1 activation by thrombin and its subsequent inhibition by an antagonist.
Caption: PAR-1 activation by thrombin and inhibition by this compound.
Experimental Workflow for Platelet Aggregation Assay
The workflow for assessing the effect of a PAR-1 antagonist on platelet aggregation is depicted below.
Caption: Workflow of the thrombin-induced platelet aggregation assay.
Discussion and Critical Appraisal
This compound and its analog RWJ-58259 have demonstrated potent and selective in vitro inhibition of PAR-1. The available data indicates that these compounds effectively block thrombin-induced platelet aggregation. A key finding from early studies is that at high concentrations of thrombin, this compound fully blocks PAR-1 activation in vascular cells but not completely in human platelets. This is attributed to the presence of another thrombin receptor, PAR-4, on platelets, which can also mediate thrombin signaling. This highlights the importance of considering the specific cellular context and the presence of other thrombin receptors when interpreting data from studies using this compound.
In comparison, vorapaxar has shown higher potency in in vitro assays, with a lower IC50 value for inhibiting platelet aggregation and a strong binding affinity for PAR-1. Vorapaxar has also undergone extensive clinical evaluation. Atopaxar has also been evaluated clinically, though its development was halted.
For researchers considering the use of this compound, it is a valuable tool for investigating the role of PAR-1 in various physiological and pathological processes, particularly in non-platelet cell types where PAR-1 is the primary thrombin receptor. However, for studies focused on completely abrogating thrombin-induced platelet aggregation, the contribution of PAR-4 should be considered, and compounds with activity against both receptors or a combination of inhibitors might be necessary.
The detailed experimental protocols provided in this guide should enable researchers to replicate and validate findings from studies using this compound and to design new experiments to further elucidate the pharmacology of this and other PAR-1 antagonists. The visual diagrams offer a clear representation of the underlying biological pathways and experimental procedures, facilitating a deeper understanding of the science of PAR-1 inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
